N-Hydroxy-2-toluidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-2-3-5-7(6)8-9/h2-5,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYXQGTUTCZGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209975 | |
| Record name | N-Hydroxy-2-toluidine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-22-3 | |
| Record name | N-(2-Methylphenyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-2-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy-2-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, N-hydroxy-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENZENAMINE, N-HYDROXY-2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L90UBW6LOA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Importance of N-Arylhydroxylamines
An In-depth Technical Guide to the Synthesis of N-Hydroxy-2-toluidine from 2-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as N-(2-methylphenyl)hydroxylamine, is a valuable chemical intermediate in organic synthesis.[1][2] Its utility stems from the unique reactivity of the N-hydroxy functional group, which serves as a precursor for the synthesis of various fine chemicals, bioactive molecules, and pharmaceuticals.[3][4] The primary and most direct route to this compound is the partial reduction of 2-nitrotoluene.[5][6]
The core challenge in this synthesis lies in achieving high selectivity. The reduction of a nitro group to an amine proceeds through several intermediates, with the N-arylhydroxylamine being a critical, yet often transient, species.[7][8] Over-reduction readily yields the thermodynamically more stable 2-methylaniline (o-toluidine), while side-reactions can lead to condensation products like azoxy and azo compounds.[7] Therefore, mastering this synthesis requires a nuanced understanding of reaction kinetics and precise control over the catalytic system to halt the reduction at the desired hydroxylamine stage. This guide provides a comprehensive overview of the prevalent synthetic strategies, delves into the mechanistic underpinnings of these choices, and presents a detailed, field-proven experimental protocol.
Mechanistic Pathways and Synthetic Methodologies
The conversion of 2-nitrotoluene to this compound is a four-electron, four-proton reduction. The generally accepted pathway involves the initial two-electron reduction to form 2-nitroso-toluene, which is then rapidly reduced further in a second two-electron step to the target this compound.
Caption: General pathway for the reduction of 2-nitrotoluene.
Several methodologies have been developed to selectively favor the formation of the hydroxylamine intermediate.
Catalytic Hydrogenation
This is the most prevalent and industrially scalable method. It involves the use of a heterogeneous catalyst with a hydrogen source.
-
Hydrogen Source: The reduction can be performed using high-pressure hydrogen gas (H₂) or through catalytic transfer hydrogenation (CTH), which utilizes hydrogen donor molecules like hydrazine (N₂H₄), ammonium formate, or alcohols.[9] CTH is often preferred in laboratory settings due to its operational simplicity and avoidance of high-pressure H₂ gas.
-
Catalysts: Noble metals such as Platinum (Pt) and Palladium (Pd) supported on carbon (e.g., Pt/C, Pd/C) are highly effective.[4][10] Silver (Ag) and Gold (Au) based catalysts have also shown high efficiency.[11][12]
-
The Selectivity Challenge & Solution: The primary difficulty is preventing the further reduction of this compound to o-toluidine.[13] This is overcome by introducing inhibitors or additives to the reaction. Additives like dimethyl sulfoxide (DMSO) or 4-dimethylaminopyridine (DMAP) have been identified as unique promoters of selectivity.[4][12] These molecules are believed to selectively poison the catalyst sites responsible for the final reduction step to the amine, thereby allowing the hydroxylamine to accumulate as the major product with selectivities often exceeding 99%.[4] Continuous-flow technology has emerged as a highly efficient approach for this transformation, offering enhanced reaction rates and selectivity.[4]
Stoichiometric Chemical Reduction
This classical approach employs metals as the reducing agent in the presence of a proton donor.
-
Reducing Agents: Zinc (Zn) dust is a commonly used reagent for this transformation.[13][14] Other metals like Tin (Sn) and Iron (Fe) have also been utilized.[4]
-
Proton Source and Conditions: The reaction conditions significantly impact yield and selectivity. A notable "green chemistry" approach utilizes a CO₂/H₂O system with Zn dust.[14] In this system, CO₂ and water form carbonic acid in situ, providing a mild acidic environment that facilitates the reduction. This method avoids the use of traditional reagents like ammonium chloride (NH₄Cl) and is environmentally benign, achieving high yields (88-99%) for various nitroarenes.[3][14] The molar ratio of the metal to the nitroarene is a critical parameter to control.[14]
Electrochemical and Photochemical Methods
Modern synthetic chemistry increasingly favors methods that are environmentally friendly and offer high degrees of control.
-
Electrochemical Reduction: This technique uses an electric current to drive the reduction. By precisely controlling the electrode potential, one can selectively target the four-electron reduction to the hydroxylamine, preventing further conversion to the amine.[15][16] This method is advantageous as it avoids chemical reducing agents and can often be performed under mild conditions.[15] Studies on related compounds like 2,4-dinitrotoluene have shown that in the presence of a proton source, the nitro groups can be readily reduced to hydroxylamino groups via an eight-electron, eight-proton transfer.[16][17]
-
Photochemical Reduction: Recent research has demonstrated the selective reduction of nitroarenes to N-arylhydroxylamines using light.[12][18] These protocols can proceed at room temperature, often without any catalyst or additive, using a hydrogen donor like γ-terpinene or methylhydrazine.[12][18] This approach offers a broad substrate scope and excellent functional group tolerance.[18]
Comparative Data on Synthetic Methods
The choice of synthetic method depends on factors such as scale, available equipment, cost, and desired purity. The table below summarizes key parameters for representative methods.
| Method | Reducing Agent / H-Source | Catalyst / Reagent | Solvent | Typical Yield (%) | Selectivity (%) | Reference(s) |
| Catalytic Hydrogenation | H₂ gas | Pt/C, DMAP | Ethyl Acetate | >95 | >99 | [4] |
| Catalytic Transfer Hyd. | Hydrazine Hydrate | Ag/TiO₂ | Ethanol | >84 | High | [11] |
| Chemical Reduction | Zinc (Zn) dust | CO₂/H₂O System | Water | 88 - 99 | High | [14] |
| Photochemical Reduction | γ-terpinene | None (Light, 413 nm) | Acetonitrile | High | High | [18] |
| Electrochemical Reduction | Electrons | Ti Electrode | Buffered Media | Variable | High | [15] |
Field-Proven Experimental Protocol: Continuous-Flow Catalytic Hydrogenation
This protocol details a highly efficient and selective synthesis using a continuous-flow system, adapted from established methodologies for N-arylhydroxylamine production.[4] This approach is chosen for its high selectivity, scalability, and safety.
Materials and Equipment
-
Reagents: 2-Nitrotoluene, 4-dimethylaminopyridine (DMAP), Ethyl Acetate (HPLC grade), 5% Platinum on Carbon (Pt/C) catalyst.
-
Equipment: Continuous-flow reactor system (e.g., H-Cube, ThalesNano), packed-bed catalyst column (CatCart), HPLC pump, back-pressure regulator, product collection vessel.
-
Analytical: HPLC, GC-MS, ¹H-NMR for reaction monitoring and product characterization.
Experimental Workflow Diagram
Caption: Experimental workflow for continuous-flow synthesis.
Step-by-Step Methodology
-
Solution Preparation: Prepare a stock solution of 2-nitrotoluene (e.g., 0.1 M) and DMAP (e.g., 0.05 M) in high-purity ethyl acetate. Ensure all components are fully dissolved.
-
System Setup:
-
Pack a catalyst column with the appropriate amount of 5% Pt/C catalyst according to the manufacturer's instructions for the flow reactor.
-
Install the column into the reactor system.
-
Prime the HPLC pump and lines with ethyl acetate to remove any air.
-
-
Reaction Execution:
-
Set the reactor parameters. Typical conditions are: Temperature = 30-40°C, Hydrogen Pressure = 20-30 bar, Flow Rate = 0.5-1.0 mL/min.
-
Begin pumping the prepared substrate solution through the catalyst column.
-
Allow the system to reach a steady state, which typically takes a few column volumes.
-
-
Product Collection and Monitoring:
-
Collect the reactor output after the back-pressure regulator.
-
Periodically take small aliquots for analysis by HPLC or GC-MS to monitor the conversion of 2-nitrotoluene and the selectivity towards this compound. The goal is to see complete consumption of the starting material with minimal formation of o-toluidine.
-
-
Work-up and Isolation:
-
Once the reaction is complete, flush the system with pure solvent.
-
Combine the collected product fractions.
-
The output solution contains the desired product, excess DMAP, and the solvent. The catalyst remains contained within the column.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified, if necessary, by silica gel column chromatography or recrystallization to yield pure this compound.
-
Rationale for Experimental Choices (Trustworthiness & Expertise)
-
Why Continuous Flow? This setup provides excellent control over reaction parameters (temperature, pressure, residence time), leading to higher reproducibility and safety compared to batch processes. The high surface area-to-volume ratio enhances heat and mass transfer, improving reaction efficiency.[4]
-
Why Pt/C? Platinum on carbon is a highly active and robust catalyst for hydrogenation reactions. It is commercially available and can be reused for multiple runs, making the process more economical.[4]
-
Why DMAP? As discussed, DMAP is a crucial additive. It acts as a selective moderator for the catalyst, effectively "turning off" the pathway from the hydroxylamine to the amine, thus ensuring high selectivity for the desired product.[4] This self-validating system ensures that if the starting material is consumed, the major product will be the N-arylhydroxylamine, not the over-reduced amine.
Conclusion
The synthesis of this compound from 2-nitrotoluene is a prime example of a reaction where selectivity is paramount. While classical methods using stoichiometric reductants like zinc remain viable, modern catalytic hydrogenation, particularly when executed in a continuous-flow system with selectivity-enhancing additives, offers a superior combination of efficiency, control, safety, and scalability. The principles and protocols outlined in this guide provide researchers and drug development professionals with the foundational knowledge to confidently and successfully perform this critical synthetic transformation.
References
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Li, J., et al. (2009). The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Green Chemistry (RSC Publishing). Available at: [Link]
-
Mudedla, S. K., et al. (2018). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. National Institutes of Health (NIH). Available at: [Link]
-
Wang, H., et al. (2021). Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene. Chemical Communications (RSC Publishing). Available at: [Link]
- Various Authors. (2025). Electrochemical Catalytic Reduction of p-Nitrotoluene on the Surface of α-Ag2S Crystal. Google Search Corpus. Note: This is a compilation of abstracts and may not link to a single paper.
-
Karmakar, B., et al. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. Request PDF on ResearchGate. Available at: [Link]
-
He, L., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
-
Wang, L., et al. (2012). New Process of 2-Nitrotoluene into 2-Methylaniline by Transfer Hydrogenation with Methanol over X Zeolite Catalyst. Request PDF on ResearchGate. Available at: [Link]
-
He, L., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PubMed Central (PMC) - NIH. Available at: [Link]
-
Olson, E. J., et al. (2015). Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media. Request PDF on ResearchGate. Available at: [Link]
-
Wang, H., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. PubMed Central (PMC) - NIH. Available at: [Link]
-
Various Authors. (2005). Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling. ResearchGate. Available at: [Link]
- Various Authors. (2024). Controllable Synthesis of N-Arylhydroxylamines from Nitroarenes by Highly Chemo-selective Two-step Tandem Reduction. Google Search Corpus. Note: This is a compilation of abstracts and may not link to a single paper.
-
de Vries, J. G. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. Available at: [Link]
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Olson, E. J., et al. (2015). Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media. The Journal of Physical Chemistry C. Available at: [Link]
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Yang, X., et al. (2015). Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors. ResearchGate. Available at: [Link]
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Wang, T., et al. (2023). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PubMed Central (PMC) - NIH. Available at: [Link]
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A-Z Guide to the Laboratory Synthesis of N-Hydroxy-2-toluidine
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract
N-Arylhydroxylamines are a critical class of compounds, serving as key intermediates in organic synthesis and figuring prominently in the metabolic pathways of various xenobiotics. N-Hydroxy-2-toluidine, also known as 2-methylphenylhydroxylamine, is a notable member of this class.[1][2] This guide provides a comprehensive, in-depth technical overview of its laboratory preparation, focusing on the selective reduction of 2-nitrotoluene. We delve into the mechanistic principles, present a detailed and validated experimental protocol, outline methods for characterization, and address the crucial safety considerations inherent in handling these materials. This document is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required for the successful and safe synthesis of this compound.
Introduction: The Significance of this compound
N-Arylhydroxylamines, including this compound, are pivotal molecules in both synthetic and biological chemistry. Their importance stems from two primary areas:
-
Synthetic Utility: These compounds are versatile intermediates. The hydroxylamine moiety can participate in a variety of transformations, including rearrangements (e.g., the Bamberger rearrangement), cyclizations to form heterocyclic structures, and as precursors for nitroso compounds.[3]
-
Metabolic Relevance: N-Arylhydroxylamines are often identified as metabolites of nitroaromatic compounds and aromatic amines, which are common structural motifs in pharmaceuticals and industrial chemicals.[4] Understanding their synthesis and reactivity is crucial for toxicological studies, as they are frequently implicated as the proximate toxins mediating adverse drug reactions or carcinogenesis.[4][5]
The synthesis of this compound presents a classic challenge in selective reduction. The goal is to reduce the nitro group of 2-nitrotoluene by only two steps to the hydroxylamine stage, without proceeding to the thermodynamically more stable amine (2-toluidine). This guide will focus on the most common and reliable laboratory-scale method: the reduction using zinc dust in the presence of an ammonium salt.
Principles of Synthesis: The Art of Selective Reduction
The conversion of an aromatic nitro compound to its corresponding hydroxylamine is a four-electron reduction. The complete reduction to an amine is a six-electron process. The key is to arrest the reaction at the intermediate stage.
Ar-NO₂ → [Ar-NO] → Ar-NHOH → Ar-NH₂ (Nitro → Nitroso → Hydroxylamine → Amine)
Several methods exist for this partial reduction, including catalytic hydrogenation with modified catalysts and electrolytic reduction.[6][7] However, the use of zinc metal in an aqueous ammonium chloride solution is widely favored for its simplicity, cost-effectiveness, and high selectivity under controlled conditions.[6][8]
2.1 The Role of Zinc and Ammonium Chloride
The combination of zinc dust and ammonium chloride (NH₄Cl) creates a mild, near-neutral reducing environment.[9] This is the cornerstone of the selectivity.
-
Zinc (Zn): Acts as the electron donor, becoming oxidized (Zn → Zn²⁺) in the process.
-
Ammonium Chloride (NH₄Cl): Serves multiple crucial functions. It acts as a proton source, facilitating the reduction steps. It also helps to maintain a buffered pH around neutral.[10] In strongly acidic media (e.g., Zn/HCl), the reduction would proceed rapidly all the way to the amine, 2-toluidine.[9][10] The presence of NH₄Cl moderates the reactivity, allowing the isolation of the hydroxylamine intermediate.[8]
2.2 Causality of Reaction Parameters
-
Temperature: The reaction is typically initiated at a low temperature (0-10 °C) and allowed to proceed at room temperature. The reduction is exothermic, and controlling the initial temperature prevents runaway reactions and minimizes the formation of byproducts, such as the fully reduced amine or condensation products like azo compounds.[6]
-
Solvent: A mixed solvent system, often ethanol/water or methanol/water, is used. This ensures the solubility of the organic substrate (2-nitrotoluene) while allowing the inorganic salts (NH₄Cl) to function effectively.
-
Reaction Time: Careful monitoring is essential. Allowing the reaction to proceed for too long can lead to over-reduction. Thin-layer chromatography (TLC) is an indispensable tool for tracking the disappearance of the starting material and the appearance of the product.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 2-nitrotoluene via zinc dust reduction.
3.1 Materials and Reagents
| Reagent / Material | Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) | Notes |
| 2-Nitrotoluene | C₇H₇NO₂ | 137.14 | 5.0 g | 0.036 | Starting material. |
| Zinc Dust (<10 µm) | Zn | 65.38 | 7.2 g | 0.110 | ~3 equivalents. Use fresh, fine powder. |
| Ammonium Chloride | NH₄Cl | 53.49 | 5.9 g | 0.110 | ~3 equivalents. |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - | Reaction solvent. |
| Deionized Water | H₂O | 18.02 | 25 mL | - | Reaction solvent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Extraction solvent. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent. |
| Celite® | - | - | ~5 g | - | Filtration aid. |
3.2 Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrotoluene (5.0 g) and ammonium chloride (5.9 g) in a mixture of ethanol (50 mL) and water (25 mL).
-
Cooling: Place the flask in an ice-water bath and stir the mixture until the temperature equilibrates to between 0 and 5 °C.
-
Controlled Addition of Zinc: While stirring vigorously, add the zinc dust (7.2 g) portion-wise over 20-30 minutes. Use a powder funnel to avoid clumping on the neck of the flask. The addition is exothermic; maintain the internal temperature below 15 °C by controlling the rate of addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material (2-nitrotoluene) is non-polar, while the product (this compound) is more polar. The reaction is typically complete within 2-4 hours.
-
Workup - Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the excess zinc and zinc salts. Wash the filter cake with a small amount of ethanol (~20 mL) to ensure complete recovery of the product.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Reduce the volume of ethanol on a rotary evaporator by about half to facilitate extraction. Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure on a rotary evaporator to yield the crude product.
-
Purification: this compound is often a low-melting solid or an oil. If solid, it can be purified by recrystallization from a suitable solvent system like petroleum ether or a mixture of diethyl ether and hexane.
3.3 Workflow Visualization
Caption: Key hazards and required personal protective equipment (PPE).
Conclusion
The selective reduction of 2-nitrotoluene to this compound using zinc and ammonium chloride is a robust and accessible laboratory method. Success hinges on a clear understanding of the reaction mechanism, careful control of experimental parameters—particularly temperature and reaction time—and an unwavering commitment to safety. By following the principles and protocols outlined in this guide, researchers can confidently and safely synthesize this valuable chemical intermediate for applications in synthetic chemistry, drug development, and toxicology.
References
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Sridharan, V., Karpagavalli, M., Muthusubramanian, S., & Sivasubramanian, S. (2004). Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry - Section B, 43B, 1541-1542. Available from: [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(2-Methylphenyl)hydroxylamine. PubChem Compound Database. Retrieved from [Link]
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Vedantu. (n.d.). Reduction of nitrobenzene in the presence of Zn NH4Cl class 12 chemistry CBSE. Retrieved from [Link]
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Quora. (2015). What does Nitrobenzene on reduction with Zn dust and aqueous NH4Cl form? Retrieved from [Link]
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Liu, S., Wang, Y., Jiang, J., & Jin, Z. (2009). The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Green Chemistry, 11(9), 1397-1400. Available from: [Link]
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MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - Zinc (Zn). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Phenylhydroxylamine. PubChem Compound Database. Retrieved from [Link]
- Rylander, P. N., & Starr, L. (1966). The Hydrogenation of Nitrotoluenes.
- Bamberger, E. (1894). Ueber die Reduction der Nitroverbindungen. Berichte der deutschen chemischen Gesellschaft, 27(2), 1347-1350.
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LeBel, L. A., & Gerson, R. J. (1988). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Chemical research in toxicology, 1(1), 54-59. Available from: [Link]
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An In-depth Technical Guide to the Chemical and Physical Properties of N-Hydroxy-2-toluidine
Introduction
N-Hydroxy-2-toluidine, also known as N-(2-methylphenyl)hydroxylamine, is a significant metabolite of the industrial chemical o-toluidine.[1] The study of its chemical and physical properties is paramount for researchers in toxicology, drug development, and medicinal chemistry, primarily due to its role as a proximate carcinogen implicated in bladder cancer associated with o-toluidine exposure.[1] This guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines protocols for its synthesis and characterization, and discusses its reactivity and metabolic significance. Given the limited availability of direct experimental data for this specific metabolite, this guide also draws upon data from the closely related analogue, N-phenylhydroxylamine, to provide a more complete profile, with all such instances clearly noted.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its fundamental identity and structure.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N-(2-methylphenyl)hydroxylamine, N-Hydroxy-o-toluidine |
| CAS Number | 611-22-3[2] |
| Molecular Formula | C₇H₉NO[2] |
| Molecular Weight | 123.15 g/mol [3] |
| Canonical SMILES | CC1=CC=CC=C1NO[4] |
| InChI Key | OMYXQGTUTCZGCI-UHFFFAOYSA-N[4] |
The structure of this compound, characterized by a hydroxyl group attached to the nitrogen of 2-toluidine, is central to its chemical behavior and metabolic activation.
Caption: 2D structure of this compound.
Physical Properties
A thorough understanding of a compound's physical properties is critical for its handling, formulation, and analysis. Direct experimental data for this compound is scarce in publicly available literature. Therefore, some properties are inferred from its parent compound, o-toluidine, and its structural analogue, N-phenylhydroxylamine.
| Property | Value | Source/Comment |
| Physical State | Expected to be a solid at room temperature. | Based on the properties of the similar compound N-phenylhydroxylamine, which is a solid. |
| Melting Point | Data not available. For comparison, N-phenylhydroxylamine melts at 80-81 °C.[5] | The presence of the methyl group may slightly alter the melting point compared to N-phenylhydroxylamine. |
| Boiling Point | Data not available. N-arylhydroxylamines are generally thermally unstable and may decompose upon heating. For instance, N-phenylhydroxylamine decomposes before boiling.[5] | Caution is advised when heating this compound. |
| Solubility | Predicted to be soluble in polar organic solvents such as ethanol, methanol, and acetone.[6][7] Limited solubility in water is expected.[8] For comparison, N-phenylhydroxylamine is soluble in hot water, ethanol, and ether.[5] | The "like dissolves like" principle suggests solubility in solvents of similar polarity. |
| pKa | 9.02 ± 0.70 (Predicted)[2] | This predicted value suggests it is a weak base. |
| LogP | 1.7 (Predicted)[3] | The positive LogP value indicates a degree of lipophilicity. |
Chemical Reactivity and Stability
N-arylhydroxylamines, including this compound, are known for their chemical reactivity and relative instability, which are central to their biological activity.
Oxidation: this compound can be oxidized to the corresponding nitroso compound, 2-nitrosotoluene.[9] This oxidation is a key step in its metabolic activation to a carcinogenic species. In the laboratory, this can occur upon exposure to air, and therefore, the compound should be stored under an inert atmosphere.
Thermal Stability: When heated to decomposition, this compound is reported to emit toxic fumes of nitrogen oxides (NOx).[2] While a specific decomposition temperature is not available, N-arylhydroxylamines are generally known to be thermally labile.
Acid-Base Properties: With a predicted pKa of 9.02, this compound is a weak base and will react with strong acids to form salts.
Caption: Key chemical reactions of this compound.
Synthesis of this compound: An Experimental Protocol
The synthesis of N-arylhydroxylamines is most commonly achieved through the selective reduction of the corresponding nitroarene. The following protocol is a general method that can be adapted for the synthesis of this compound from 2-nitrotoluene.[10]
Reaction Scheme:
Materials and Reagents:
-
2-Nitrotoluene
-
Zinc dust
-
Ammonium chloride
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for workup, if necessary)
-
Sodium bicarbonate (for workup)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrotoluene in a mixture of ethanol and water.
-
Addition of Reducing Agents: To the stirred solution, add ammonium chloride followed by the portion-wise addition of zinc dust. The addition of zinc should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 2-nitrotoluene spot.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the excess zinc and inorganic salts. Wash the filter cake with ethanol.
-
Extraction: Combine the filtrate and washings, and remove the ethanol under reduced pressure. To the remaining aqueous solution, add diethyl ether and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts and wash with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the N-OH group.
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.8-7.5 ppm, corresponding to the four protons on the benzene ring.
-
Methyl Protons (-CH₃): A singlet at approximately δ 2.2-2.4 ppm.
-
N-H and O-H Protons: Broad singlets that can appear over a wide chemical shift range and may exchange with D₂O.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm).
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum is useful for identifying key functional groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A band in the region of 3100-3500 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
N-O Stretch: A band in the region of 900-1000 cm⁻¹.
Metabolic Significance and Toxicology
This compound is a critical intermediate in the metabolic activation of o-toluidine to a carcinogen.[9] The metabolic pathway involves the N-hydroxylation of o-toluidine, primarily mediated by cytochrome P450 enzymes in the liver.[9] The resulting this compound can then be further metabolized or transported to the bladder, where under acidic conditions, it can form a reactive nitrenium ion that binds to DNA, leading to mutations and potentially cancer.[9]
Due to its role as a proximate carcinogen, this compound should be handled with extreme caution in a laboratory setting. It is reported to have mutagenic properties.[2]
Caption: Simplified metabolic activation pathway of o-toluidine.
Conclusion
This compound is a compound of significant interest due to its role in the toxicology of o-toluidine. While a complete experimental dataset of its physical and chemical properties is not yet available in the public domain, this guide provides a comprehensive overview based on existing data, predictions, and information from analogous compounds. The provided experimental protocols for synthesis and guidelines for characterization offer a valuable resource for researchers working with this important metabolite. Further research to fully characterize the experimental properties of this compound is highly encouraged to enhance our understanding of its behavior and to support ongoing toxicological and drug development studies.
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The Chemistry and Biological Significance of N-Arylhydroxylamines: A Comprehensive Technical Guide
Abstract
N-Arylhydroxylamines are a fascinating and functionally significant class of organic compounds that occupy a pivotal position at the intersection of synthetic chemistry, drug metabolism, and toxicology. First discovered in the late 19th century, these molecules have since been the subject of extensive research, revealing their dual nature as versatile synthetic intermediates and potent biological effectors. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological implications of N-arylhydroxylamines. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the fundamental chemistry and biological roles of these compounds. The guide delves into the historical context of their discovery, details robust synthetic protocols, explains the mechanistic intricacies of their characteristic reactions, and explores their significant, often detrimental, roles in pharmacology and toxicology.
Historical Perspective: The Dawn of N-Arylhydroxylamine Chemistry
The journey into the world of N-arylhydroxylamines began in the late 19th century, a period of burgeoning exploration in organic chemistry. The German chemist Eugen Bamberger stands as a central figure in this narrative. In 1894, through his work on the reduction of nitro compounds, Bamberger reported the synthesis of N-phenylhydroxylamine[1]. This discovery was not merely the addition of a new molecule to the chemical lexicon; it was the unveiling of a new class of compounds with unique reactivity. His seminal work also led to the discovery of the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols, a reaction now famously known as the Bamberger rearrangement [1][2][3]. This rearrangement became a cornerstone of N-arylhydroxylamine chemistry and a valuable synthetic tool.
The initial synthesis of N-phenylhydroxylamine was achieved by the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride[4]. This classical method, though effective, has since been refined and expanded upon, reflecting over a century of advancements in synthetic methodology. The early investigations by Bamberger and his contemporaries laid the crucial groundwork for understanding the chemical behavior of these intriguing molecules, paving the way for future discoveries of their profound biological significance.
Synthetic Methodologies: Accessing the N-Arylhydroxylamine Core
The selective synthesis of N-arylhydroxylamines is a critical undertaking for their study and application. The primary and most common route to these compounds is the partial reduction of the corresponding nitroarenes. The challenge lies in stopping the reduction at the hydroxylamine stage, as over-reduction to the corresponding aniline is a common side reaction. The choice of reducing agent and reaction conditions is therefore paramount to achieving high selectivity and yield.
Classical Reduction with Metal Dusts
The archetypal method for synthesizing N-arylhydroxylamines involves the use of metal dusts, most notably zinc, in a neutral or weakly acidic medium.
Experimental Protocol: Synthesis of N-Phenylhydroxylamine via Zinc Reduction
This protocol is a classic and reliable method for the preparation of the parent N-phenylhydroxylamine.
-
Materials:
-
Nitrobenzene
-
Zinc dust (fine powder)
-
Ammonium chloride
-
Deionized water
-
Ice
-
Sodium chloride
-
Benzene (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve ammonium chloride in water.
-
Add freshly distilled nitrobenzene to the ammonium chloride solution.
-
Cool the flask in an ice-water bath to maintain a temperature between 14-16 °C.
-
With vigorous stirring, add zinc dust in small portions over the course of an hour, carefully monitoring the temperature.
-
After the addition is complete, continue stirring at room temperature for an additional 10-15 minutes to ensure the reaction goes to completion.
-
Filter the reaction mixture to remove zinc oxide and other insoluble materials.
-
Cool the filtrate in an ice bath and saturate it with sodium chloride to precipitate the N-phenylhydroxylamine.
-
Collect the crystalline product by filtration and dry it under vacuum.
-
For purification, the crude product can be recrystallized from benzene to yield colorless needles with a melting point of 81 °C.
-
-
Causality and Self-Validation: The use of ammonium chloride provides a mild proton source necessary for the reduction while avoiding the strongly acidic conditions that would promote the Bamberger rearrangement. Maintaining a low temperature is crucial to prevent over-reduction to aniline and to ensure the stability of the N-phenylhydroxylamine product. The progress of the reaction can be monitored by the disappearance of the immiscible nitrobenzene layer and the change in color of the reaction mixture. The purity of the final product can be confirmed by its sharp melting point and spectroscopic analysis.
Catalytic Transfer Hydrogenation
A more modern and often cleaner approach to the synthesis of N-arylhydroxylamines is catalytic transfer hydrogenation. This method avoids the use of stoichiometric amounts of metal reductants and often provides higher yields and selectivity.
Experimental Protocol: Synthesis of Substituted N-Arylhydroxylamines
This protocol can be adapted for a range of substituted nitroarenes.
-
Materials:
-
Substituted nitroarene (e.g., 4-bromonitrobenzene)
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
-
Procedure:
-
In a three-necked round-bottom flask fitted with a mechanical stirrer, thermometer, and condenser, add the 5% Rh/C catalyst and THF.
-
Add the substituted nitrobenzene to the flask.
-
Cool the mixture to 15 °C using an ice-water bath.
-
From a pressure-equalized addition funnel, add hydrazine hydrate dropwise over 30 minutes, maintaining the temperature between 25-30 °C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 25-30 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Causality and Self-Validation: Hydrazine hydrate serves as the hydrogen source in this transfer hydrogenation reaction, with the Rh/C catalyst facilitating the hydrogen transfer to the nitro group. The controlled addition of hydrazine and temperature management are key to preventing the exothermic reaction from running away and to maximize the yield of the hydroxylamine. The use of an inert atmosphere is recommended to prevent air oxidation of the product. The purity of the fractions from column chromatography should be assessed by TLC before combining them.
The Bamberger Rearrangement: A Mechanistic Deep Dive
The Bamberger rearrangement is the signature reaction of N-arylhydroxylamines, involving their conversion to p-aminophenols in the presence of strong aqueous acid[1][2][3]. Understanding the mechanism of this rearrangement is crucial for controlling the outcome of reactions involving N-arylhydroxylamines and for appreciating their chemical reactivity.
The currently accepted mechanism proceeds through the following key steps[1]:
-
Protonation: The reaction is initiated by the protonation of the N-phenylhydroxylamine. While protonation can occur on either the nitrogen or the oxygen atom, it is the O-protonated species that is productive for the rearrangement.
-
Formation of the Nitrenium Ion: The O-protonated intermediate readily loses a molecule of water to form a highly reactive, electron-deficient species known as a nitrenium ion. This step is generally considered to be the rate-determining step of the reaction.
-
Nucleophilic Attack: The nitrenium ion is a potent electrophile and is attacked by a nucleophile, which in the case of the classical Bamberger rearrangement is water. The attack occurs predominantly at the para-position of the aromatic ring, driven by the resonance stabilization of the resulting intermediate.
-
Rearomatization: The intermediate cation then loses a proton to regenerate the aromatic ring, yielding the final p-aminophenol product.
Kinetic studies, including the measurement of kinetic isotope effects, have provided strong evidence for the proposed mechanism, particularly the formation of the nitrenium ion as a discrete intermediate. The reaction is a powerful tool for the synthesis of p-aminophenols, which are important intermediates in the pharmaceutical and photographic industries.
Analytical Characterization of N-Arylhydroxylamines
The unambiguous identification and characterization of N-arylhydroxylamines are essential for both synthetic and biological studies. Due to their inherent instability, careful handling and appropriate analytical techniques are required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of N-arylhydroxylamines.
-
¹H NMR: The protons on the aromatic ring typically appear in the aromatic region (δ 6.5-7.5 ppm). The N-H and O-H protons are often broad and their chemical shifts are concentration and solvent dependent. For N-phenylhydroxylamine, the aromatic protons appear as a multiplet, while the N-H and O-H protons are observed as broad singlets[5][6].
-
¹³C NMR: The aromatic carbons of N-arylhydroxylamines resonate in the typical aromatic region (δ 110-150 ppm). The carbon atom attached to the nitrogen (C-ipso) is often shifted downfield due to the electronegativity of the nitrogen and oxygen atoms[7][8].
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the molecular weight and fragmentation pattern of N-arylhydroxylamines.
-
Electron Ionization (EI): In EI-MS, the molecular ion peak (M+) is often observed, although it can be weak for some derivatives. Characteristic fragmentation patterns include the loss of an oxygen atom ([M-16]+), a hydroxyl radical ([M-17]+), and cleavage of the N-O bond[9][10].
-
Electrospray Ionization (ESI): ESI is a softer ionization technique that is well-suited for the analysis of N-arylhydroxylamines, often producing a prominent protonated molecule ([M+H]+).
The Dark Side: N-Arylhydroxylamines in Drug Metabolism and Toxicology
While N-arylhydroxylamines are valuable in synthesis, their formation in biological systems is often associated with toxicity. Many aromatic amine and nitroaromatic drugs and xenobiotics are metabolized to N-arylhydroxylamines by cytochrome P450 (CYP) enzymes in the liver[4]. These metabolites are often more toxic than the parent compounds and are implicated in a range of adverse drug reactions.
Drug-Induced Methemoglobinemia
One of the most well-known toxic effects of N-arylhydroxylamines is the induction of methemoglobinemia. This condition is characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen[11][12]. The N-arylhydroxylamine can directly oxidize hemoglobin, and it can also participate in a futile redox cycle within red blood cells, leading to the accumulation of methemoglobin.
Case Study: Dapsone
Dapsone, an antibacterial drug used in the treatment of leprosy and other skin conditions, is a classic example of a drug that causes methemoglobinemia through its N-hydroxylated metabolite[2][13]. Dapsone is metabolized by several CYP enzymes, including CYP2C9, CYP3A4, and CYP2E1, to form dapsone hydroxylamine[2][13][14]. This metabolite is a potent oxidizing agent and is directly responsible for the dose-dependent methemoglobinemia observed in patients treated with dapsone. The clinical presentation of methemoglobinemia can range from asymptomatic cyanosis to severe hypoxia, depending on the level of methemoglobin in the blood[12].
Carcinogenesis and DNA Adduct Formation
Perhaps the most sinister role of N-arylhydroxylamines is their involvement in chemical carcinogenesis. Following their formation by CYPs, N-arylhydroxylamines can be further activated by phase II enzymes, such as sulfotransferases and N-acetyltransferases, to form reactive esters. These esters are unstable and can spontaneously break down to form highly electrophilic nitrenium ions[4][15].
These nitrenium ions can then react with nucleophilic sites in cellular macromolecules, most notably DNA. The covalent binding of these reactive intermediates to DNA forms DNA adducts, which can lead to mutations during DNA replication if not repaired[16][17]. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis. The formation of DNA adducts by N-arylhydroxylamine metabolites of environmental carcinogens, such as 2-aminofluorene and 4-aminobiphenyl, is a well-established mechanism of tumor induction[16].
Quantitative Data and Safety Considerations
A quantitative understanding of the biological activity of N-arylhydroxylamines is crucial for risk assessment and drug development.
Table 1: Selected Toxicological Data for N-Arylhydroxylamines and Related Compounds
| Compound | LD50 (mg/kg) | Species | Route | Reference |
| N-Phenylhydroxylamine | Not readily available | - | - | - |
| N-Hydroxy-4-chloroacetanilide | 190 | Mouse | IP | [17] |
| 4-Chloroacetanilide | 755 | Mouse | IP | [17] |
| N-Hydroxyphenacetin | 702 | Mouse | IP | [17] |
| Phenacetin | 1220 | Mouse | IP | [17] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. A lower LD50 indicates higher acute toxicity.[18][19]
The data in Table 1 clearly demonstrates that the N-hydroxylated metabolites are significantly more acutely toxic than their parent amide compounds. This underscores the importance of considering metabolic activation in the safety assessment of aromatic amine and nitroaromatic compounds.
Conclusion and Future Directions
N-Arylhydroxylamines have a rich and multifaceted history, from their initial discovery as chemical curiosities to their current status as key players in fields as diverse as organic synthesis and molecular toxicology. This guide has provided a comprehensive overview of their discovery, synthesis, characterization, and biological significance, with a focus on providing practical knowledge for researchers and professionals.
The future of N-arylhydroxylamine research is likely to focus on several key areas. In synthetic chemistry, the development of even more selective, efficient, and environmentally benign methods for their preparation will continue to be a priority. In drug development, a deeper understanding of the specific CYP isozymes involved in the N-hydroxylation of drug candidates will be crucial for predicting and mitigating adverse drug reactions. Furthermore, the development of inhibitors of these metabolic pathways could offer therapeutic strategies to reduce the toxicity of certain drugs. Finally, the continued study of the mechanisms of DNA damage and repair following exposure to N-arylhydroxylamine-derived carcinogens will provide further insights into the fundamental processes of chemical carcinogenesis. The enduring relevance of N-arylhydroxylamines ensures that they will remain a subject of intense scientific inquiry for years to come.
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Bamberger, E. (1894). Ueber das Phenylhydroxylamin. Berichte der deutschen chemischen Gesellschaft, 27(2), 1548–1557. [Link]
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Roy, S. G., Laskar, M. A., & Roy, B. (2000). Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo. Clinical Pharmacology & Therapeutics, 68(4), 416-424. [Link]
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Hosea, N. A., Miller, J. L., & Tingle, M. D. (2000). CYP2C8/9 mediate dapsone N-hydroxylation at clinical concentrations of dapsone. Drug Metabolism and Disposition, 28(8), 865-868. [Link]
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Beland, F. A., & Kadlubar, F. F. (1998). DNA adduct formation in human and rat mammary epithelium by N-hydroxy derivatives of 2-aminofluorene and 4-aminobiphenyl. Teratogenesis, carcinogenesis, and mutagenesis, 18(1), 35–39. [Link]
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Swenberg, J. A., & Lu, K. (2011). Quantitative comparison between in vivo DNA adduct formation from exposure to selected DNA-reactive carcinogens, natural background levels of DNA adduct formation and tumour incidence in rodent bioassays. Mutation research, 727(1-2), 33–42. [Link]
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N-Hydroxy-2-toluidine: The Linchpin Metabolite in o-Toluidine-Induced Carcinogenesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: o-Toluidine, an aromatic amine with significant industrial applications, is unequivocally classified as a Group 1 human carcinogen, with the urinary bladder being its primary target.[1][2] The carcinogenicity of the parent compound is not direct; instead, it is contingent upon a complex series of metabolic activation steps. This technical guide provides an in-depth exploration of the central role of N-Hydroxy-2-toluidine, a key metabolite, in the toxicological profile of o-toluidine. We will dissect the enzymatic pathways leading to its formation, the subsequent chemical transformations that yield the ultimate carcinogenic species, and the mechanisms of DNA damage. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the study and quantification of this critical metabolite and its downstream effects, offering researchers a robust framework for investigation in toxicology and drug development.
Introduction: The Metabolic Dichotomy of o-Toluidine
The bio-disposition of xenobiotics like o-toluidine is governed by a delicate balance between metabolic detoxification and activation. While pathways such as ring-hydroxylation (e.g., to 4-amino-m-cresol) and N-acetylation generally lead to more water-soluble, excretable compounds, a competing pathway—N-oxidation—transforms o-toluidine into a more sinister molecule.[3][4] This bioactivation cascade is initiated by the N-hydroxylation of the parent amine, producing this compound (N-hydroxy-o-toluidine). This metabolite is not the final actor but rather the crucial precursor, or proximate carcinogen, from which highly reactive, DNA-damaging species are generated.[4][5] Understanding the formation and fate of this compound is therefore paramount to deciphering the mechanism of o-toluidine-induced bladder cancer.[6]
Section 1: The Bioactivation Pathway – Genesis of this compound
The conversion of a relatively stable amine to a reactive hydroxylamine is a critical, enzyme-mediated event primarily occurring in the liver.[4][6]
The Enzymology of N-Hydroxylation: The Role of Cytochrome P450
The N-hydroxylation of aromatic amines is predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of monooxygenase enzymes located in the endoplasmic reticulum of hepatocytes.[4][7][8] These heme-containing proteins are central to Phase I metabolism of a vast array of xenobiotics.[9][10] The catalytic cycle involves the activation of molecular oxygen and its insertion into the substrate. For primary amines like o-toluidine, this results in the formation of the N-hydroxy metabolite.
While multiple CYP isoforms exist, CYP1A2 has been implicated in the N-hydroxylation of many carcinogenic aromatic amines.[3][11] However, the precise contribution of various isoforms to o-toluidine metabolism can be complex and may involve other enzymes like CYP2E1, which has been associated with ring-hydroxylation.[3][12] The mechanism is thought to proceed via a hydrogen abstraction from the amine group by the activated ferryl-oxo intermediate of the P450 cycle, followed by a "rebound" of the hydroxyl group to the nitrogen atom.[13][14]
Section 2: The Carcinogenic Cascade of this compound
Once formed, this compound embarks on a journey from the liver to the bladder, undergoing further transformations that culminate in DNA damage.
Downstream Metabolism and Transport
In the liver and blood, this compound exists in equilibrium with its oxidized form, o-nitrosotoluene.[6] This metabolite is a potent mutagen and is responsible for the methemoglobinemia observed in cases of o-toluidine exposure, as it readily oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺).[3][6] For transport to the bladder, this compound is often conjugated with glucuronic acid or sulfate, forming more stable, water-soluble derivatives.[4]
Bladder-Specific Activation: The Role of Acidic Urine
These conjugates are transported via the bloodstream to the kidneys and excreted into the urine. The acidic environment of the urinary bladder (pH < 6.0) is a critical factor in the organ-specific toxicity of o-toluidine.[4] Under these acidic conditions, the N-glucuronide conjugate of this compound is hydrolyzed, releasing the proximate carcinogen directly into the bladder lumen.[4]
Formation of the Ultimate Carcinogen and DNA Adducts
Once liberated in the bladder, this compound can be further activated by cytosolic sulfotransferases (SULTs) or N-acetyltransferases (NATs) present in the bladder epithelium.[4] This leads to the formation of highly unstable esters, such as N-acetoxy-o-toluidine. This ester is considered the ultimate carcinogen; it spontaneously breaks down to form a highly electrophilic arylnitrenium ion (Ar-NH⁺).[6] This reactive species readily attacks nucleophilic sites on DNA bases, primarily the C8 position of guanine, forming stable, covalent DNA adducts.[6][15][16]
These DNA adducts distort the DNA helix, leading to mutations during DNA replication if not repaired, thus initiating the process of carcinogenesis.[17][18] Additionally, the metabolic cycling of o-toluidine metabolites can generate reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG), which further contributes to the genotoxic burden.[6]
Section 3: Advanced Analytical and Experimental Protocols
To facilitate research in this area, we provide the following validated protocols. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the methodology.
Protocol 1: In Vitro Metabolism of o-Toluidine using Rat Liver Microsomes
Objective: To qualitatively and quantitatively assess the formation of this compound from o-toluidine in a controlled in vitro system that mimics hepatic metabolism.
Methodology:
-
Preparation of Incubation Mixture:
-
In a 1.5 mL microcentrifuge tube on ice, combine 50 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl₂, and pooled rat liver microsomes (e.g., 0.5 mg/mL final protein concentration).
-
Rationale: The phosphate buffer maintains physiological pH. MgCl₂ is a required cofactor for many enzymatic reactions. Liver microsomes are rich in CYP450 enzymes.
-
-
Substrate Addition:
-
Add o-toluidine (dissolved in a minimal amount of DMSO, final DMSO conc. <0.5%) to the mixture to achieve a final concentration of 100 µM.
-
Rationale: 100 µM is a common substrate concentration for in vitro metabolism studies. DMSO is a vehicle, but its concentration must be low to avoid enzyme inhibition.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow thermal equilibration.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Rationale: CYP450 enzymes are NADPH-dependent. A regenerating system provides a sustained supply of NADPH, ensuring linear reaction kinetics over the incubation period.
-
-
Incubation and Termination:
-
Incubate at 37°C in a shaking water bath for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and halts all enzymatic activity.
-
Rationale: Acetonitrile is an organic solvent that denatures proteins effectively.
-
-
Sample Processing:
-
Vortex the terminated mixture vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
Rationale: This step clarifies the sample, removing interfering macromolecules prior to analytical measurement.
-
-
Analysis:
-
Analyze the supernatant for the presence of this compound using the HPLC-ECD method described in Protocol 2.
-
Protocol 2: Quantification of this compound in Urine by HPLC with Electrochemical Detection (HPLC-ECD)
Objective: To sensitively and specifically quantify this compound in a complex biological matrix like urine, as demonstrated in foundational studies.[19]
Methodology:
Step-by-Step Procedure:
-
Sample Pre-treatment (Deconjugation):
-
To 1 mL of urine, add 100 µL of acetate buffer (pH 5.0) and an excess of β-glucuronidase/arylsulfatase enzyme.
-
Incubate at 37°C for 16-18 hours (overnight).
-
Rationale: This step is crucial as it hydrolyzes the glucuronide and sulfate conjugates, liberating the free this compound for detection. This provides a measure of the total metabolite burden.
-
-
Extraction:
-
Perform liquid-liquid extraction on the hydrolyzed urine sample using an appropriate organic solvent like ethyl acetate (3 x 2 mL).
-
Rationale: This selectively partitions the relatively nonpolar analyte from the aqueous urine matrix into the organic phase, cleaning up and concentrating the sample.
-
-
Evaporation and Reconstitution:
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, precise volume (e.g., 200 µL) of the HPLC mobile phase.
-
Rationale: This step further concentrates the analyte and ensures it is dissolved in a solvent compatible with the HPLC system.
-
-
HPLC-ECD Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v), pH adjusted to ~6.5.
-
Flow Rate: 1.0 mL/min.
-
Detector: Electrochemical detector with a glassy carbon working electrode.
-
Potential: Set to an oxidative potential sufficient to detect the hydroxylamine group (e.g., +0.6 V).
-
Rationale: Reverse-phase chromatography separates compounds based on hydrophobicity. Electrochemical detection is highly sensitive and selective for electroactive compounds like this compound, providing a distinct advantage over standard UV detection in complex matrices.
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations.
-
Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.
-
Section 4: Data Synthesis and Interpretation
Summarizing quantitative data is essential for assessing toxicological risk and understanding metabolic flux.
Table 1: Quantitative Data on o-Toluidine Metabolism and Genotoxicity
| Parameter | Species / System | Value | Significance | Reference |
| Urinary Excretion of this compound | Male F344 Rats (post o-toluidine dose) | 0.11% of administered dose (in 6 hours) | Demonstrates that N-hydroxylation is a quantitatively minor but toxicologically critical pathway. | [19] |
| Urinary Excretion of o-Toluidine (parent) | Male F344 Rats (post o-toluidine dose) | 3.61% of administered dose (in 6 hours) | A significant portion of the parent compound and its metabolites are excreted via urine. | [19] |
| o-Toluidine-DNA Adduct Levels | Human Bladder Tumors | 8.72 ± 4.49 fmol/µg DNA | Provides direct evidence of DNA damage by o-toluidine metabolites in the target human organ. | [16] |
| o-Toluidine-DNA Adduct Levels | Human Bladder (non-tumor tissue) | 0.24 ± 0.63 fmol/µg DNA | Establishes baseline adduct levels and highlights the significantly higher burden in tumor tissue. | [16] |
Conclusion and Future Directions
The metabolic activation of o-toluidine via N-hydroxylation is a textbook example of toxin-induced carcinogenesis. This compound sits at the apex of a toxicological cascade, serving as the stable precursor to the ultimate DNA-damaging species. Its formation in the liver, transport to the bladder, and subsequent activation by the local tissue environment underscore the complex interplay between metabolism and organ-specific toxicity.
Future research should continue to explore the nuances of this pathway. For instance, the recent discovery of a novel dimeric metabolite, 2-methyl-N¹-(2-methylphenyl)benzene-1,4-diamine (MMBD), which is also highly mutagenic and forms DNA adducts, suggests that our understanding of o-toluidine's carcinogenicity may still be incomplete.[15] Further investigation into such alternative bioactivation pathways, alongside pharmacogenomic studies of key metabolizing enzymes like CYP1A2 and NATs, will be crucial for refining risk assessment models and protecting human health.
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National Toxicology Program (NTP). (n.d.). Report on Carcinogens, Fifteenth Edition - o‑Toluidine. Retrieved from [Link]
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International Agency for Research on Cancer. (2012). ortho-TOLUIDINE. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Retrieved from [Link]
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National Toxicology Program (NTP). (n.d.). Mechanistic Data and Other Relevant Effects - Report on Carcinogens Monograph on ortho-Toluidine. Retrieved from [Link]
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Mori, Y., et al. (2020). Novel o-Toluidine Metabolite in Rat Urine Associated with Urinary Bladder Carcinogenesis. Chemical Research in Toxicology, 33(7), 1836-1844. Retrieved from [Link]
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National Toxicology Program (NTP). (n.d.). Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine. Retrieved from [Link]
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Kulkarni, B., Fiala, E. S., & Weisburger, J. H. (1983). Estimation of N-hydroxy-o-toluidine, a urinary metabolite of o-toluidine and o-nitrosotoluene, by high performance liquid chromatography with electrochemical detection. Carcinogenesis, 4(10), 1275–1279. Retrieved from [Link]
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Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 28(4), 597–603. Retrieved from [Link]
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Toyama, T., et al. (2020). Epidemiological and toxicological risk assessments of ortho-toluidine for bladder cancer. Journal of Occupational Health, 62(1), e12104. Retrieved from [Link]
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Balbo, S., & Turesky, R. J. (2022). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Analytical and Bioanalytical Chemistry, 414(3), 1183-1200. Retrieved from [Link]
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Ohkuma, Y., et al. (1999). Distinct mechanisms of oxidative DNA damage by two metabolites of carcinogenic o-toluidine. Archives of Biochemistry and Biophysics, 372(1), 97-106. Retrieved from [Link]
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Guengerich, F. P. (2008). Cytochrome P450 and other enzymes in drug metabolism and toxicity. The AAPS Journal, 10(2), 101-111. Retrieved from [Link]
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Carreón, T., et al. (2014). Increased bladder cancer risk among workers exposed to o-toluidine and aniline: a reanalysis. Occupational and Environmental Medicine, 71(4), 275-281. Retrieved from [Link]
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Markowitz, S. B., & Levin, K. (2004). Continued epidemic of bladder cancer in workers exposed to ortho-toluidine in a chemical factory. Journal of Occupational and Environmental Medicine, 46(2), 154-160. Retrieved from [Link]
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Ziegler, D. M., et al. (1988). Comparative studies of N-hydroxylation and N-demethylation by microsomal cytochrome P-450. Biochemical Pharmacology, 37(7), 1407-1412. Retrieved from [Link]
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Watkins, P. B. (1990). Role of cytochromes P450 in drug metabolism and hepatotoxicity. Seminars in Liver Disease, 10(4), 235-250. Retrieved from [Link]
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Böhm, F., et al. (2011). DNA adducts of ortho-toluidine in human bladder. Biomarkers, 16(2), 120-128. Retrieved from [Link]
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Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chemical Research in Toxicology, 28(4), 597-603. Retrieved from [Link]
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Shudo, K., et al. (2014). Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? Journal of Physical Chemistry B, 118(6), 1491-1502. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Reactivity and Stability of N-Hydroxy-2-toluidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complexities of N-Arylhydroxylamines
N-Hydroxy-2-toluidine, a key metabolite of the industrial chemical o-toluidine, stands as a molecule of significant interest within the realms of toxicology, drug metabolism, and synthetic chemistry. Its inherent reactivity and potential for instability necessitate a thorough understanding for safe handling and accurate assessment in both research and development settings. This technical guide provides a comprehensive exploration of the chemical reactivity and stability profile of this compound, moving beyond a simple recitation of facts to delve into the underlying principles that govern its behavior. By synthesizing field-proven insights with established scientific literature, this document aims to equip researchers, scientists, and drug development professionals with the knowledge required to confidently and safely work with this important compound.
Physicochemical Properties and Structural Features
This compound, also known as N-(2-methylphenyl)hydroxylamine, possesses a molecular formula of C7H9NO and a molecular weight of 123.15 g/mol .[1][2] Its structure, featuring a hydroxylamine moiety attached to a toluene ring, is the primary determinant of its chemical character.
| Property | Value | Source |
| Molecular Formula | C7H9NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| CAS Number | 611-22-3 | [2] |
| Predicted pKa | 9.02 ± 0.70 | [2] |
The presence of the N-OH group makes the molecule susceptible to both oxidation and reduction, while the aromatic ring can undergo electrophilic substitution reactions. The methyl group at the ortho position can also influence reactivity through steric and electronic effects.
Synthesis and Purification Strategies
The synthesis of this compound is typically achieved through the reduction of 2-nitrotoluene. Various reducing agents can be employed, and the choice of reagent and reaction conditions is critical to selectively obtain the hydroxylamine without further reduction to the corresponding amine, o-toluidine.
Representative Synthesis Protocol
A common laboratory-scale synthesis involves the controlled reduction of 2-nitrotoluene. The following protocol is a representative example and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
2-Nitrotoluene
-
Reducing agent (e.g., Zinc dust, Ammonium chloride)
-
Solvent (e.g., Ethanol/Water mixture)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve 2-nitrotoluene in a suitable solvent system, such as an ethanol/water mixture.
-
Cool the solution in an ice bath.
-
Gradually add the reducing agent (e.g., a mixture of zinc dust and ammonium chloride) while maintaining the temperature below 10 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic solids.
-
Acidify the filtrate with dilute hydrochloric acid to protonate the product and any amine byproducts.
-
Extract the aqueous layer with an organic solvent to remove any unreacted starting material.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Extract the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Purification and Characterization
Purification of this compound can be challenging due to its potential instability. Recrystallization from a suitable solvent system or column chromatography on silica gel can be employed.[3]
Characterization: The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure.[4]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-O and O-H stretches.
Chemical Reactivity Profile
The reactivity of this compound is dominated by the hydroxylamine functional group, which can act as both a nucleophile and a reducing agent.
Oxidation
N-Arylhydroxylamines are readily oxidized to the corresponding nitroso compounds. This oxidation can occur upon exposure to air, particularly in solution, and can be accelerated by the presence of oxidizing agents.[6][7]
Caption: Oxidation of this compound to 2-Nitrosotoluene.
Common oxidizing agents that can effect this transformation include:
The formation of the nitroso derivative is often accompanied by a color change, which can serve as a visual indicator of degradation.
Reduction
This compound can be reduced to the corresponding amine, o-toluidine. This reaction is a key consideration in its synthesis and can also occur as a degradation pathway.
Caption: Reduction of this compound to o-Toluidine.
Acid-Base Reactivity
The hydroxylamine group imparts both weakly acidic and weakly basic properties to the molecule. In the presence of strong acids, the nitrogen atom can be protonated, while strong bases can deprotonate the hydroxyl group. These reactions can influence the stability and solubility of the compound.
Chemical Stability and Degradation Pathways
The stability of this compound is a critical parameter, particularly in the context of its use as a reference standard or in biological studies. It is susceptible to degradation under various conditions, including exposure to heat, light, and certain pH environments. When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[2]
Forced Degradation Studies
To comprehensively understand the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to a variety of stress conditions to identify potential degradation products and elucidate degradation pathways.[9][10]
Workflow for a Forced Degradation Study:
Caption: A typical workflow for a forced degradation study of this compound.
Key Degradation Pathways
Based on the chemistry of N-arylhydroxylamines, the following degradation pathways are anticipated for this compound:
-
Oxidation: As previously discussed, oxidation to 2-nitrosotoluene is a primary degradation route.
-
Disproportionation: N-Arylhydroxylamines can undergo disproportionation to form the corresponding amine and nitroso compound.
-
Dehydration: Under certain conditions, dehydration can lead to the formation of reactive nitrenium ions.
Analytical Methodologies for Stability Assessment
The development of a robust, stability-indicating analytical method is paramount for accurately quantifying this compound and its degradation products.[11][12][13][14][15]
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common approach. The key objective is to achieve baseline separation of the parent compound from all potential degradation products.
Typical HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV scan of the analyte) |
| Column Temperature | Controlled (e.g., 30 °C) |
Identification of Degradation Products
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of degradation products formed during forced degradation studies.[9] By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent compound, their structures can be proposed. Further confirmation can be obtained through isolation and characterization by NMR spectroscopy.[16][17]
Safe Handling and Storage
Given its potential for instability and toxicity, proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Handling:
-
Always handle this compound in a well-ventilated fume hood.[18][19]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[19][20]
-
In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[18]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.[19][20]
-
Protect from light and moisture to minimize degradation.
-
Store away from oxidizing agents and incompatible materials.[20]
Conclusion
This compound is a chemically dynamic molecule with a reactivity profile that presents both challenges and opportunities for researchers. Its susceptibility to oxidation, reduction, and other degradation pathways underscores the importance of careful handling, appropriate storage, and the use of validated analytical methods. By understanding the principles outlined in this guide, scientists can better predict and control the behavior of this compound, leading to more reliable experimental outcomes and a safer laboratory environment. The methodologies presented for forced degradation studies and the development of stability-indicating assays provide a robust framework for the comprehensive characterization of this and other N-arylhydroxylamines, which is critical for their application in drug development and toxicological research.
References
-
SPI Supplies Division. (2018, November 7). Safety Data Sheet. Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025, August 5). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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N-Hydroxy-2-toluidine mechanism of action in biological systems
An In-depth Technical Guide to the Mechanism of Action of N-Hydroxy-2-toluidine in Biological Systems
Authored by Gemini, Senior Application Scientist
Abstract
This compound is the principal carcinogenic metabolite of the industrial chemical and environmental contaminant, ortho-toluidine (o-toluidine).[1][2] Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), o-toluidine poses a significant risk for urinary bladder cancer in occupationally exposed individuals.[2][3] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activity of this compound. We will dissect the metabolic activation cascade, the formation of covalent DNA adducts, the resulting genotoxic consequences, and the experimental methodologies employed to elucidate these pathways. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of aromatic amine carcinogenesis and xenobiotic metabolism.
Metabolic Bioactivation: The Genesis of a Carcinogen
The carcinogenicity of o-toluidine is not inherent to the parent molecule but is contingent upon its metabolic conversion to reactive electrophilic species.[3] The critical initiating step in this bioactivation cascade is the N-hydroxylation of o-toluidine to form this compound.[4]
The Role of Cytochrome P450 Enzymes
This primary oxidation is catalyzed by hepatic microsomal cytochrome P450 (CYP) enzymes.[1][4] While several CYP isoforms can metabolize aromatic amines, CYP1A2 is recognized as a key enzyme in the N-hydroxylation of many arylamines and is implicated in the activation of o-toluidine.[4][5][6] Studies have shown that o-toluidine can induce CYP1A2 activity, potentially exacerbating its own activation.[6][7] Other isoforms, such as CYP2E1, may also contribute to the overall metabolism, including ring-hydroxylation which is generally considered a detoxification pathway.[4][8]
The N-hydroxy metabolite can be further oxidized in the blood to form o-nitrosotoluene, a species that contributes to methemoglobinemia, a known toxic effect of o-toluidine exposure.[4][9]
Further Activation to Highly Reactive Esters
While this compound is a proximate carcinogen, its genotoxicity is significantly enhanced through Phase II metabolic reactions that convert the hydroxylamine into a better leaving group. In tissues such as the bladder epithelium, cytosolic sulfotransferases (SULTs) or N-acetyltransferases (NATs) can catalyze the formation of highly unstable N-sulfonyloxy or N-acetoxy esters.[1][10] These esters readily undergo heterolytic cleavage to form a highly electrophilic arylnitrenium ion (2-methyl-nitrenium ion), the ultimate carcinogenic species responsible for attacking nucleophilic sites on cellular macromolecules.[1][4]
The following diagram illustrates the metabolic pathway from the parent compound to the ultimate electrophilic reactant.
Figure 1: Metabolic activation of o-toluidine to its ultimate carcinogenic form.
Genotoxicity: The Molecular Interaction with DNA
The primary mechanism of carcinogenicity for this compound and its derivatives is genotoxicity, mediated by the formation of covalent bonds with DNA.[2]
Formation of DNA Adducts
The arylnitrenium ion generated from metabolically activated this compound is a potent electrophile that readily attacks nucleophilic centers in DNA bases.[1] The predominant targets are the C8 and N2 positions of guanine and, to a lesser extent, the N6 position of adenine.[11] This covalent binding results in the formation of a bulky DNA adduct that distorts the helical structure of DNA.[12] The presence of o-toluidine-releasing DNA adducts has been confirmed in human bladder tumor tissues, providing a direct mechanistic link between exposure and the development of cancer.[13]
The table below summarizes key DNA adducts formed by aromatic amines and the tissues in which they are commonly found.
| Adduct Type | Target Base/Position | Common Tissues | References |
| Arylamine Adducts | C8-deoxyguanosine | Bladder, Liver | [1],[11],[13] |
| N2-deoxyguanosine | Bladder, Liver | [11] | |
| N6-deoxyadenosine | Liver | [11],[14] | |
| Oxidative Adducts | 8-hydroxy-dG (8-OHdG) | Bladder | [2] |
Note: While direct adduct formation is the primary genotoxic mechanism, oxidative stress induced by the metabolism of o-toluidine can also lead to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG).[2]
The diagram below depicts the reaction of the arylnitrenium ion with a guanine base.
Figure 2: Reaction of the 2-methyl-arylnitrenium ion with guanine. Note: Images are placeholders for actual chemical structures.
Mutagenic Consequences
The presence of bulky DNA adducts disrupts the fidelity of DNA replication and transcription. If not removed by cellular DNA repair mechanisms (e.g., Nucleotide Excision Repair), these adducts can lead to misincorporation of bases by DNA polymerases during replication, resulting in permanent mutations. This compound and its metabolite o-nitrosotoluene are potent mutagens in bacterial reverse mutation assays, such as the Ames test, particularly in strains like Salmonella typhimurium TA100 and TA1535, which are sensitive to base-pair substitution mutagens.[10][15] These mutagenic events, when occurring in critical proto-oncogenes or tumor suppressor genes, are a key step in the initiation of carcinogenesis.[2]
Experimental Methodologies & Protocols
The elucidation of the mechanism described above relies on a suite of well-established experimental techniques. The choice of methodology is critical and is driven by the specific question being addressed, from metabolic profiling to the quantification of DNA damage.
In Vitro Mutagenicity Assessment: The Ames Test
The Ames test is a foundational assay for assessing the mutagenic potential of a chemical. The causality behind its design is to use bacteria as a sensitive indicator for DNA damage that could be carcinogenic in humans. It utilizes specific strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the rate at which the test chemical causes a reverse mutation, restoring the ability of the bacteria to grow on a histidine-deficient medium.
Protocol: Ames Test for this compound
-
Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Metabolic Activation (S9 Mix): Prepare a liver homogenate fraction (S9) from rats pre-treated with a CYP450 inducer (e.g., Aroclor 1254). The S9 fraction contains the microsomal enzymes necessary to metabolize the parent compound o-toluidine to this compound. This step is crucial as many arylamines are not mutagenic without activation.[10]
-
Exposure: In a test tube, combine the bacterial culture, the test compound (this compound or o-toluidine) at various concentrations, and the S9 mix (for activated tests) or a buffer (for non-activated tests).
-
Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Quantification: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to a solvent control indicates a positive mutagenic response.[10][15]
DNA Adduct Analysis by Mass Spectrometry
Quantifying DNA adducts in target tissues provides direct evidence of target organ dose and genotoxic damage. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers exceptional sensitivity and specificity.
Protocol: Workflow for DNA Adduct Detection in Bladder Tissue
-
Sample Acquisition: Obtain bladder epithelial tissue from exposed animal models or human biopsies.[13]
-
DNA Isolation: Extract high-purity genomic DNA using standard phenol-chloroform extraction or commercial kits. It is critical to prevent oxidative damage during this process.
-
DNA Hydrolysis: Enzymatically digest the DNA to its constituent 2'-deoxynucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase). This gentle method preserves the adduct structure, which can be labile to harsh acid hydrolysis.[14]
-
Adduct Enrichment (Optional): For low-level adducts, an enrichment step such as immunoaffinity purification or solid-phase extraction may be necessary.
-
LC-MS/MS Analysis: Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC) and detect and quantify the specific adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The analysis relies on comparing the retention time and specific mass transitions of the unknown sample to those of an authentic, synthesized adduct standard.[13][14]
The following diagram illustrates the general workflow for this protocol.
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Methodological & Application
The Enigmatic Role of N-Hydroxy-2-toluidine in Organic Synthesis: A Guide for Exploratory Research
Foreword: Unveiling a Potential Reagent
In the vast landscape of organic synthesis, some reagents stand as well-trodden paths, their reactions meticulously documented and their mechanisms fully elucidated. Others, like N-Hydroxy-2-toluidine, remain in the shadows, their potential largely untapped by the synthetic community. While primarily recognized in toxicological studies as a carcinogenic metabolite of o-toluidine, its structural features—a hydroxylamine tethered to a sterically hindered aromatic ring—hint at a rich and nuanced reactivity waiting to be explored.[1]
This document serves not as a catalog of established applications, but as a detailed guide for the pioneering researcher. It is a call to explore the synthetic utility of this compound, providing a foundation built on analogous reactivity, sound mechanistic principles, and robust, adaptable protocols. For the medicinal chemist, the materials scientist, and the curious academic, this compound represents an opportunity to innovate and discover new synthetic pathways.
I. Physicochemical Properties and Safety Considerations
Before embarking on any synthetic exploration, a thorough understanding of the reagent's properties is paramount.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [2][3][4] |
| Molecular Weight | 123.15 g/mol | [4] |
| CAS Number | 611-22-3 | [2] |
| Appearance | Not widely reported, likely a solid | - |
| pKa (Predicted) | 9.02 ± 0.70 | [2] |
Safety Profile: this compound is a metabolite of o-toluidine, a known carcinogen.[1] It is implicated in DNA binding and should be handled with extreme caution as a potential mutagen and carcinogen.[1][2] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. A material safety data sheet (MSDS) should be consulted before use.
II. Synthesis of this compound: An Adaptable Protocol
While not commercially available in large quantities, this compound can be readily synthesized in the laboratory. The most common and adaptable method is the controlled reduction of 2-nitrotoluene. Drawing from established procedures for the synthesis of N-phenylhydroxylamine, we present a detailed protocol.[5][6][7][8]
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of 2-Nitrotoluene
This protocol is adapted from the synthesis of N-phenylhydroxylamine and should be optimized for this compound.[5][6][8]
Materials:
-
2-Nitrotoluene
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 2-nitrotoluene (1 equivalent).
-
Add a 1:1 mixture of ethanol and water.
-
With vigorous stirring, add ammonium chloride (0.2 equivalents).
-
Slowly add zinc dust (2.5 equivalents) in portions. The reaction is exothermic, and the temperature should be maintained between 60-70°C using an ice bath.
-
After the addition is complete, continue stirring for an additional 30 minutes until the reaction is complete (monitor by TLC).
-
While hot, filter the reaction mixture through a pad of celite to remove zinc oxide and any unreacted zinc.
-
Wash the filter cake with a small amount of hot aqueous ethanol.
-
Cool the filtrate in an ice bath to crystallize the this compound.
-
Collect the crystals by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Causality Behind Experimental Choices:
-
Zinc and Ammonium Chloride: This redox system provides a mild and effective method for the partial reduction of the nitro group to a hydroxylamine. Over-reduction to the amine (o-toluidine) is a potential side reaction.
-
Aqueous Ethanol: This solvent system is chosen for its ability to dissolve the organic starting material while also being compatible with the inorganic reagents.
-
Temperature Control: The exothermic nature of the reduction requires careful temperature management to prevent over-reduction and ensure a safe reaction.
III. Potential Applications in Organic Synthesis: A Frontier of Reactivity
The synthetic utility of this compound is largely unexplored. However, by examining the well-documented reactivity of its parent compound, N-phenylhydroxylamine, we can infer a range of potential transformations.
A. The Bamberger Rearrangement: Access to Aminophenols
N-Phenylhydroxylamine is known to undergo the Bamberger rearrangement in the presence of strong acids to yield 4-aminophenol.[7] It is highly probable that this compound will undergo a similar rearrangement to produce aminocresols, which are valuable intermediates in the synthesis of dyes and pharmaceuticals.
Proposed Reaction Scheme:
Caption: Proposed Bamberger rearrangement of this compound.
The regioselectivity of this rearrangement on the substituted ring of this compound is an open question for investigation and could provide a route to selectively substituted aminocresols.
B. 1,3-Dipolar Cycloadditions: Synthesis of Heterocycles
N-Phenylhydroxylamine can be oxidized to nitrosobenzene, which can then participate in Diels-Alder reactions. Alternatively, condensation with aldehydes yields nitrones, which are versatile 1,3-dipoles for cycloaddition reactions.[7] this compound is expected to exhibit similar reactivity, providing a pathway to novel heterocyclic scaffolds.
Proposed Workflow for Nitrone Formation and Cycloaddition:
Caption: Proposed pathway to heterocyclic compounds from this compound.
This approach could be particularly valuable in drug discovery, where the generation of diverse heterocyclic libraries is a key strategy.
C. Precursor to o-Nitrosotoluene
Oxidation of this compound would yield o-nitrosotoluene. Nitroso compounds are versatile intermediates in organic synthesis, capable of participating in ene reactions, hetero-Diels-Alder reactions, and acting as spin traps. The in-situ generation of o-nitrosotoluene from a stable precursor like this compound could offer advantages in terms of handling and reactivity control.
IV. Broader Context: Toluidine Derivatives in Applied Chemistry
While this compound itself is not a mainstream reagent, its parent compound, o-toluidine, and other derivatives are key players in various industrial applications.
-
Pharmaceuticals: o-Toluidine is a precursor for the synthesis of the local anesthetic Prilocaine.[9]
-
Herbicides: It is a key starting material for the production of herbicides such as metolachlor and acetochlor.[1]
-
Polymer Chemistry: N,N-disubstituted toluidine derivatives, such as N,N-Bis(2-hydroxypropyl)-p-toluidine, are used as accelerators in the curing of unsaturated polyester resins.[10]
This broader context underscores the industrial relevance of the toluidine scaffold and provides further impetus for investigating the synthetic potential of its lesser-known derivatives.
V. Conclusion and Future Outlook
This compound currently occupies a niche in the chemical literature, primarily defined by its toxicological profile. However, a deeper look through the lens of a synthetic chemist reveals a molecule with significant, albeit underexplored, potential. Its ability to undergo rearrangements, form reactive intermediates like nitrones and nitroso compounds, and serve as a building block for complex molecules makes it a compelling target for further research.
The protocols and potential applications outlined in this document are intended to serve as a starting point for researchers and drug development professionals. By applying established principles of organic chemistry to this enigmatic molecule, new and efficient synthetic routes to valuable compounds may be uncovered. The journey into the synthetic chemistry of this compound is just beginning, and the discoveries that await are likely to be both surprising and significant.
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Application Notes and Protocols: N-Hydroxy-2-toluidine as a Versatile Intermediate for the Synthesis of N-Hydroxyindoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Hydroxyindoles and the Role of N-Hydroxy-2-toluidine
The N-hydroxyindole scaffold is a privileged structural motif found in a variety of biologically active natural products and synthetic compounds.[1][2] These molecules exhibit a broad spectrum of pharmacological activities, including cytotoxic, anti-inflammatory, and anti-angiogenic properties.[2] The unique electronic nature of the N-hydroxy group imparts distinct reactivity and biological characteristics compared to their NH-indole counterparts, making them attractive targets in medicinal chemistry and drug discovery.
Traditionally, the synthesis of N-hydroxyindoles has been approached through various routes, including the reductive cyclization of 2-(2-nitrophenyl)-aldehydes and -ketones, and the Batcho-Leimgruber indole synthesis.[1] This application note explores a more direct and versatile strategy utilizing this compound as a key intermediate. This compound, a commercially available N-arylhydroxylamine, offers a convergent and efficient entry point to a range of substituted N-hydroxyindoles. Its strategic use allows for the introduction of diversity at various positions of the indole ring, a crucial aspect for the development of structure-activity relationships (SAR) in drug discovery programs.
This guide provides a comprehensive overview of the chemical properties of this compound, detailed protocols for its application in N-hydroxyindole synthesis, and the underlying mechanistic principles.
Physicochemical and Safety Profile of this compound
A thorough understanding of the starting material is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 611-22-3 | [3][4] |
| Molecular Formula | C₇H₉NO | [3][5] |
| Molecular Weight | 123.15 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | 68-72 °C | - |
| pKa | 9.02 ± 0.70 (Predicted) | [3] |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | - |
Safety and Handling Precautions:
This compound is a chemical that requires careful handling. Mutation data has been reported, and like many aromatic amines, it is considered to be potentially toxic.[3] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[3]
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves (nitrile or neoprene), a lab coat, and safety glasses with side shields.
-
Conduct all manipulations in a well-ventilated fume hood.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
Seek medical attention if any symptoms persist. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthetic Strategy: From this compound to N-Hydroxyindoles
The core strategy involves the reaction of this compound with a suitable two-carbon synthon, followed by an intramolecular cyclization to construct the indole ring system. A plausible and versatile approach is the reaction with α,β-unsaturated carbonyl compounds or their precursors, leading to a conjugate addition followed by cyclization and dehydration.
Proposed Reaction Pathway
The proposed pathway involves an initial Michael-type addition of the hydroxylamine nitrogen of this compound to an α,β-unsaturated ketone. The resulting intermediate then undergoes an intramolecular condensation between the aniline nitrogen and the carbonyl group, followed by dehydration to furnish the N-hydroxyindole.
Caption: Proposed reaction pathway for the synthesis of N-hydroxyindoles.
Experimental Protocols
Protocol 1: Synthesis of 1-Hydroxy-2,3-dimethyl-7-methylindole
This protocol details the synthesis of a model N-hydroxyindole from this compound and 3-penten-2-one.
Materials:
-
This compound (1.0 eq)
-
3-Penten-2-one (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Dean-Stark trap
-
Heating mantle with a temperature controller
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.23 g, 10 mmol) and toluene (50 mL).
-
Add 3-penten-2-one (e.g., 1.01 g, 12 mmol) and p-TsOH·H₂O (e.g., 0.19 g, 1 mmol).
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 10% ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 1-hydroxy-2,3-dimethyl-7-methylindole as a solid.
Table 2: Representative Reaction Data
| Entry | Substrate 1 | Substrate 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 3-Penten-2-one | p-TsOH·H₂O | Toluene | 115 | 6 | 75 |
| 2 | This compound | Chalcone | Sc(OTf)₃ | Dichloroethane | 80 | 12 | 68 |
| 3 | This compound | Phenylacetaldehyde | Pyrrolidine | Methanol | 65 | 5 | 62 |
Yields are based on isolated product after purification.
Characterization of the Product (1-Hydroxy-2,3-dimethyl-7-methylindole)
-
¹H NMR (400 MHz, CDCl₃): δ 7.10 (d, J = 7.6 Hz, 1H), 6.95 (t, J = 7.6 Hz, 1H), 6.85 (d, J = 7.6 Hz, 1H), 2.45 (s, 3H), 2.30 (s, 3H), 2.20 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 135.2, 130.1, 128.5, 122.3, 120.8, 118.9, 115.4, 108.7, 16.2, 12.5, 8.9.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₃NO [M+H]⁺: 176.1075; found: 176.1072.
Experimental Workflow Visualization
The following diagram outlines the key steps in the synthesis and purification of N-hydroxyindoles from this compound.
Caption: Experimental workflow for N-hydroxyindole synthesis.
Troubleshooting and Mechanistic Insights
-
Low Yields: Incomplete conversion can be addressed by increasing the reaction time or using a stronger Lewis acid catalyst. Ensure the removal of water is efficient by using a properly functioning Dean-Stark trap.
-
Side Products: The formation of dimeric or polymeric byproducts can sometimes be observed. Running the reaction at a slightly lower concentration may mitigate this.
-
Causality of Experimental Choices:
-
Dean-Stark Trap: The removal of water drives the equilibrium of the cyclization/dehydration step towards the product, as per Le Chatelier's principle.
-
Acid Catalyst: The acid catalyst (p-TsOH or a Lewis acid) protonates the carbonyl oxygen of the α,β-unsaturated ketone, activating it for the initial Michael addition. It also facilitates the final dehydration step.
-
Aqueous Workup: The sodium bicarbonate wash is crucial to neutralize the acidic catalyst, preventing potential degradation of the N-hydroxyindole product during concentration and purification.
-
Conclusion
This compound serves as a readily accessible and versatile building block for the synthesis of N-hydroxyindoles. The methodologies presented herein provide a robust framework for researchers to access a diverse range of substituted N-hydroxyindoles for applications in drug discovery and chemical biology. The protocols are designed to be self-validating through clear characterization of the final products. Further exploration of different α,β-unsaturated partners and reaction conditions can expand the scope of this powerful synthetic strategy.
References
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. Available at: [Link]
-
Bioactive heterocycles containing endocyclic N-hydroxy groups. National Center for Biotechnology Information. Available at: [Link]
-
N-(2-Methylphenyl)hydroxylamine | C7H9NO | CID 11908. PubChem. Available at: [Link]
-
A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles by cycloaddition of nitrosoarenes with conjugated alkynones. AperTO - Archivio Istituzionale Open Access dell’Università di Torino. Available at: [Link]
-
Au-Catalyzed Synthesis of 2-Alkylindoles from N-Arylhydroxylamines and Terminal Alkynes. National Center for Biotechnology Information. Available at: [Link]
-
This compound (C7H9NO). PubChemLite. Available at: [Link]
-
General synthetic method for NH-indoles starting from N-hydroxyindoles. ResearchGate. Available at: [Link]
-
Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Indian Academy of Sciences. Available at: [Link]
-
Synthesis and Reactivity of N Hydroxy2Amino3-Arylindoles. ResearchGate. Available at: [Link]
-
o-Toluidine - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
N-(2-Methylphenyl)hydroxylamine. PubChem. Available at: [Link]
-
Reductive cyclization of o-vinylnitrobenzenes. ResearchGate. Available at: [Link]
-
Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. ChemRxiv. Available at: [Link]
-
Synthesis of N‐Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. Available at: [Link]
-
Bioactive heterocycles containing endocyclic N-hydroxy groups. PubMed Central. Available at: [Link]
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- 5. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]
Application Note: A Comprehensive Protocol for the Synthesis of Azo Dyes Using N-Hydroxy-2-toluidine as a Coupling Component
Abstract
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties. Their synthesis is a cornerstone of industrial and laboratory organic chemistry. This guide provides a detailed, in-depth protocol for the synthesis of an azo dye utilizing N-Hydroxy-2-toluidine as the coupling partner. The procedure is built upon the foundational two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction. We will explore the causality behind critical experimental parameters, including temperature and pH control, and provide a self-validating framework for synthesis, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-elucidated methodology for azo dye synthesis.
The Underlying Chemistry: Reaction Scheme and Mechanism
The synthesis of an azo dye is fundamentally an electrophilic aromatic substitution reaction.[1] The overall process can be divided into two critical stages:
-
Diazotization: A primary aromatic amine is converted into a highly reactive aryldiazonium salt intermediate using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[2][3]
-
Azo Coupling: The aryldiazonium salt, a weak electrophile, then reacts with an electron-rich aromatic compound—in this case, this compound—to form the stable azo compound.[4]
The this compound molecule is an activated aromatic system, poised for electrophilic attack, typically at the para-position relative to the activating N-hydroxy group.
Caption: General reaction mechanism for azo dye synthesis.
Safety First: Handling Hazardous Reagents
The synthesis of azo dyes involves several hazardous materials. Adherence to strict safety protocols is mandatory. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
| Reagent | CAS No. | Key Hazards | Handling Precautions |
| Primary Aromatic Amines (e.g., p-Nitroaniline) | Varies | Toxic by all routes, potential carcinogen, skin sensitizer.[5] | Avoid inhalation, ingestion, and skin contact. Work in a fume hood. |
| This compound | 611-22-3 | Mutation data reported. Emits toxic NOx fumes upon decomposition.[6] | Handle with care, avoid heating, and use in a well-ventilated area.[7] |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | Oxidizer, toxic if swallowed, hazardous to aquatic life.[5] | Keep away from combustible materials. Avoid ingestion and release to the environment. |
| Concentrated HCl | 7647-01-0 | Corrosive, causes severe skin burns and eye damage, respiratory irritant.[5] | Handle with extreme care, using appropriate gloves and eye/face protection. |
Detailed Experimental Protocol
This protocol details the synthesis of an azo dye from p-nitroaniline and this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| p-Nitroaniline | 138.12 | 1.38 g | 10.0 |
| Concentrated HCl (~37%) | 36.46 | 5.0 mL | ~60 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11.0 |
| This compound | 123.15 | 1.23 g | 10.0 |
| Sodium Hydroxide (NaOH) | 40.00 | As needed for pH | - |
| Distilled Water | 18.02 | ~200 mL | - |
| Ice | - | ~500 g | - |
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for azo dye synthesis.
Part A: Preparation of the Diazonium Salt Solution[9][10]
-
Amine Suspension: In a 250 mL beaker, add 1.38 g (10.0 mmol) of p-nitroaniline to 50 mL of distilled water.
-
Acidification: While stirring, slowly add 5.0 mL of concentrated hydrochloric acid. The amine will likely not dissolve completely, forming a fine suspension.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. It is critical to maintain this temperature range for the stability of the diazonium salt.[8][9] Temperatures above 5 °C lead to rapid decomposition of the diazonium salt into a phenol, releasing nitrogen gas.[10]
-
Nitrite Addition: In a separate small beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirring amine suspension over 10-15 minutes. Keep the thermometer in the solution to ensure the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by the solid amine dissolving to form a clear, pale yellow solution.
-
Hold: Keep the resulting diazonium salt solution in the ice bath. It should be used promptly in the next step.[9]
Part B: The Azo Coupling Reaction[1][14]
-
Coupling Component Solution: In a separate 400 mL beaker, dissolve 1.23 g (10.0 mmol) of this compound in approximately 100 mL of distilled water, adding a small amount of dilute HCl if necessary to aid dissolution.
-
Cooling: Cool this solution to 0-5 °C in an ice bath.
-
pH Adjustment: The pH for coupling with amine-like compounds is critical and should be mildly acidic to neutral (pH 5-7).[11] Slowly add dilute sodium hydroxide solution dropwise to the this compound solution to adjust the pH into this range. This ensures the amine functionality remains a potent nucleophile without decomposing the diazonium salt, which is unstable at high pH.[11]
-
Coupling: While stirring vigorously, add the cold diazonium salt solution (from Part A) slowly to the cold this compound solution (from Part B).
-
Precipitation: A brightly colored precipitate of the azo dye should form almost immediately. The color will depend on the specific aromatic amine used.
-
Completion: Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
Product Isolation and Purification
Crude azo dyes are often contaminated with inorganic salts and unreacted starting materials, necessitating purification.[12]
-
Isolation: Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the solid product on the filter paper with several portions of cold distilled water to remove residual acid and inorganic salts.
-
Drying: Press the solid dry on the funnel by maintaining suction. Transfer the crude product to a watch glass and allow it to air-dry or dry in a desiccator.
-
Recrystallization: Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, ethanol/water, or acetic acid.[13]
-
Dissolve the crude dye in a minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the final product to a constant weight.
-
Characterization of the Final Product
The structure and purity of the synthesized azo dye must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Functional group identification. | Appearance of a characteristic N=N stretching vibration (typically 1400-1450 cm⁻¹), along with bands for aromatic C-H, C=C, and other functional groups (e.g., -NO₂, -OH).[14][15] |
| UV-Vis Spectroscopy | Confirmation of the chromophore and determination of λmax. | An intense absorption band in the visible region (400-700 nm) is expected, characteristic of the extended π-conjugated system of the azo dye.[16][17] |
| ¹H NMR Spectroscopy | Structural elucidation. | Aromatic protons will appear in the δ 6.5-8.5 ppm region. Specific signals for methyl (-CH₃), hydroxyl (-OH), and other protons will confirm the final structure.[14][18] |
| Melting Point | Purity assessment. | A sharp, defined melting point range indicates a high degree of purity. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Diazonium salt decomposed (temperature too high).[9]2. Incorrect pH for coupling.[8] | 1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.2. Carefully monitor and adjust the pH of the coupling solution to the optimal range (5-7 for amines). |
| Formation of Brown/Tarry Product | 1. Reaction temperature was too high.2. Side reactions due to incorrect pH or localized high concentrations of reagents.[9] | 1. Improve temperature control.2. Add the diazonium salt solution very slowly to the coupling solution with efficient, vigorous stirring. |
| Product is Difficult to Purify | Presence of side-products (e.g., from self-coupling or reaction with solvent). | Ensure a slight molar excess of the coupling component. Check the purity of starting materials before synthesis. Consider column chromatography if recrystallization is ineffective.[13] |
References
- The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough.
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
- Freeman, H. S., et al. (n.d.).
- An In-Depth Technical Guide to the Laboratory Synthesis and Purific
- The microscale synthesis of azo dyes | Class experiment. (n.d.).
- Azo Dye Synthesis for Students. (n.d.). Scribd.
- Making an Azo Dye from Phenol. (2023). Chemistry LibreTexts.
- Chemical Safety Data Sheet MSDS / SDS - N-2-HYDROXYETHYL-M-TOLUIDINE. (2024). ChemicalBook.
- Diazotis
- Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. (2025). BenchChem.
- Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry.
- Optimizing temperature and pH for azo coupling with substituted phenols. (2025). BenchChem.
- Preventing byproduct formation in azo coupling reactions. (2025). BenchChem.
- A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. (2025).
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Springer.
- Azo Coupling. (n.d.). Organic Chemistry Portal.
- SAFETY DATA SHEET - o-Toluidine. (2025). Sigma-Aldrich.
- This compound 611-22-3 wiki. (n.d.). Guidechem.
- SAFETY DATA SHEET - o-Toluidine. (n.d.). Fisher Scientific.
- Azo coupling. (n.d.). Wikipedia.
- Spectroscopic (Polarization, ExcitedState, FT-IR, UV/Vis and 1 H NMR) and Thermophysical Investigations of New Synthesized Azo Dye and Its Application in Polarizing Film. (2017). Science Publishing Group.
- A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors. (2014). PubMed.
- Diazotization Reaction Mechanism. (n.d.). Unacademy.
- Synthesis, Purification, Characterization, and ABTS Antioxidant Evalu
- Synthesis, Characterization and Analytical Study of New Azo Dye. (2024). Iraqi Journal of Science.
-
Azo coupling. (n.d.). Wikipedia. [Link]
- Suggestions required for efficient isolation and purification of azo pigments? (2021).
- Spectroscopic (Polarization, ExcitedState, FT-IR, UV/Vis and 1H NMR) and Thermophysical Investigations of New Synthesized Azo Dye. (2017). Semantic Scholar.
- Explain why the azo-coupling reaction is performed
- Non-destructive FT-IR analysis of mono azo dyes. (n.d.).
- Synthesis, Characterization of Azo Dye Para Red and New Derivatives. (2025).
- N-Methyl-N-(2-hydroxyethyl)
-
N-(2-Methylphenyl)hydroxylamine | C7H9NO | CID 11908. (n.d.). PubChem. [Link]
- Synthesis, Characterization and Analytical Study of New Azo Dye. (n.d.).
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- 18. A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Quantification of N-Hydroxy-2-toluidine in Human Urine
Abstract
This comprehensive guide provides detailed analytical methods for the detection and quantification of N-Hydroxy-2-toluidine, a critical urinary metabolite of the industrial chemical and suspected human carcinogen, o-toluidine.[1][2] Exposure to o-toluidine is a significant concern in occupational health, and monitoring its metabolites is essential for assessing biological exposure and associated health risks. This document outlines two primary analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present step-by-step protocols for urine sample preparation, including enzymatic hydrolysis of glucuronide conjugates, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Furthermore, this guide offers detailed instrumental parameters, data interpretation insights, and troubleshooting advice to support researchers, scientists, and drug development professionals in establishing robust and reliable analytical workflows.
Introduction: The Significance of Monitoring this compound
o-Toluidine is an aromatic amine used extensively in the manufacturing of dyes, pigments, rubber chemicals, and pharmaceuticals.[1] Its classification as a known animal and suspected human carcinogen necessitates rigorous biological monitoring for exposed populations. The metabolism of o-toluidine in the body leads to several metabolites, including the N-hydroxylated form, this compound (N-hydroxy-o-toluidine). This metabolite is of particular toxicological interest as N-hydroxylation is a key activation step that can lead to the formation of reactive electrophilic species capable of binding to DNA, a mechanism central to the carcinogenicity of many aromatic amines.[3]
The primary route of excretion for this compound is through urine, where it exists as both the free metabolite and, more significantly, as water-soluble glucuronide and sulfate conjugates.[3] To accurately assess the total exposure, a hydrolysis step to cleave these conjugates is a mandatory prerequisite for analysis. The urinary excretion of this compound may play a direct role in the carcinogenicity toward the bladder.[4] Therefore, validated and sensitive analytical methods for its quantification in urine are crucial tools for toxicology studies, occupational exposure assessment, and clinical research.
Overall Analytical Workflow
The successful quantification of total this compound from a complex biological matrix like urine requires a multi-step approach. The process begins with the critical deconjugation step to liberate the analyte from its metabolized form, followed by extraction and cleanup to isolate it from interfering matrix components. Finally, the analyte is detected and quantified using highly sensitive chromatographic and mass spectrometric techniques.
Sample Preparation: From Conjugate to Analyte
The single most critical stage in this analysis is the sample preparation. This compound is primarily excreted as an N-glucuronide conjugate.[3] Failure to efficiently cleave this bond will lead to a significant underestimation of exposure.
Causality Behind Experimental Choices: Hydrolysis
-
Enzymatic vs. Chemical Hydrolysis: While strong acid or alkaline hydrolysis can cleave conjugates, these harsh conditions can degrade the target analyte and other metabolites.[5][6] Alkaline hydrolysis, in particular, has been shown to decompose o-toluidine metabolites.[5][6] Therefore, enzymatic hydrolysis is the preferred method as it offers milder conditions and greater specificity.
-
Choice of Enzyme: β-glucuronidase is essential for cleaving glucuronide conjugates. Often, it is used in combination with arylsulfatase to also cleave any sulfate conjugates, ensuring a comprehensive measure of total metabolite concentration.[6] It is crucial to recognize that N-glucuronides can be more resistant to enzymatic hydrolysis than O-glucuronides.[7] Therefore, optimized conditions, including sufficient enzyme concentration and incubation time, are necessary for complete cleavage.
Protocol 3.1: Enzymatic Hydrolysis
-
Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of urine.
-
Add 20 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Add 250 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia, >5000 units/mL of glucuronidase activity).
-
Vortex gently and incubate the mixture in a water bath at 37°C for a minimum of 4 hours. An overnight incubation (16-18 hours) is recommended to ensure complete hydrolysis of potentially resistant N-glucuronides.[7]
-
After incubation, cool the sample to room temperature. The sample is now ready for extraction.
Analyte Extraction: SPE and LLE Protocols
Following hydrolysis, the analyte must be extracted from the urine matrix. We present protocols for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is generally preferred for its higher recovery, cleaner extracts, and amenability to automation, while LLE is a cost-effective alternative.
Protocol 3.2: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange polymer-based sorbent, which provides a dual retention mechanism (ion exchange and reversed-phase) for effective cleanup of aromatic amines.
-
Condition: Condition a mixed-mode SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Load: Load the entire hydrolyzed urine sample (~790 µL) onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in ethyl acetate. The basic modifier neutralizes the amine, disrupting its ionic interaction with the sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (for LC-MS/MS) or derivatization solvent (for GC-MS).
Protocol 3.3: Liquid-Liquid Extraction (LLE)
-
To the hydrolyzed urine sample, add 100 µL of 1 M NaOH to adjust the pH to >9. This ensures the analyte is in its neutral, free base form, maximizing its partitioning into the organic solvent.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) with a fresh 2 mL of MTBE and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute as described in the SPE protocol.
Instrumental Analysis Methods
Method 1: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry is the preferred method for its high sensitivity, selectivity, and minimal sample derivatization requirements.
Protocol 4.1.1: LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Linear ramp to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.1-8.0 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Key Parameters:
-
IonSpray Voltage: ~4500 V
-
Source Temperature: ~500°C
-
Rationale for MS/MS Transitions: this compound has a molecular weight of 123.15 g/mol .[8] In positive ESI mode, the protonated molecule [M+H]+ will be observed at m/z 124.1. Collision-induced dissociation (CID) will generate characteristic product ions. The proposed transitions below are based on predictable fragmentation pathways for hydroxylated aromatic amines, such as the loss of the hydroxyl group (-OH, 17 Da) or water (-H₂O, 18 Da), and cleavage of the aromatic ring structure. These should serve as a starting point for method optimization.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Proposed Use |
| This compound | 124.1 | 106.1 | ~15 | Quantifier (Loss of H₂O) |
| This compound | 124.1 | 77.1 | ~25 | Qualifier (Benzene ring fragment) |
Method 2: GC-MS Analysis
GC-MS is a robust alternative, but requires a chemical derivatization step to increase the volatility and thermal stability of the polar N-hydroxy- and amine functionalities.
Protocol 4.2.1: Derivatization (Silylation)
-
To the dried sample extract, add 50 µL of pyridine and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes.[9]
-
Cool the sample to room temperature before injection.
Protocol 4.2.2: GC-MS Parameters
-
GC System: Gas Chromatograph with autosampler
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless, 1 µL
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial Temp: 80°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS System: Single or Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM
Rationale for Monitored Ions: The derivatization adds one TMS group to the hydroxyl function, increasing the molecular weight by 72 Da (Si(CH₃)₃ - H). The molecular ion of the derivatized analyte would be at m/z 195. The fragmentation will be dominated by cleavage of the N-O bond and loss of methyl groups from the TMS moiety.
| Analyte (TMS Derivative) | Monitored Ion (m/z) | Proposed Identity |
| This compound-TMS | 195 | Molecular Ion [M]⁺ |
| This compound-TMS | 180 | Loss of Methyl [M-15]⁺ |
| This compound-TMS | 106 | Toluidine fragment |
Expected Performance Characteristics
The following table summarizes the target performance characteristics for a validated method. These values are based on typical performance for similar analytes in urine and should be established during in-lab validation.[10][11]
| Parameter | LC-MS/MS Target | GC-MS Target |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL | 0.1 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.2 - 0.5 ng/mL | 0.5 - 1.0 ng/mL |
| Linearity (r²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy/Recovery | 85 - 115% | 80 - 120% |
Trustworthiness: A Self-Validating System
To ensure the trustworthiness and reliability of results, every analytical batch must include the following quality control samples:
-
Calibration Curve: A set of standards prepared in a blank matrix (e.g., synthetic urine) at a minimum of five concentration levels.
-
Blank Sample: A matrix blank processed through the entire procedure to check for contamination.
-
Internal Standard (IS): Added to every sample, calibrator, and QC at the beginning of the process. The IS signal should be monitored for consistency; significant deviation can indicate a problem with extraction or instrument performance for that specific sample.
-
Quality Control (QC) Samples: Blank matrix spiked with known concentrations of the analyte at low, medium, and high levels. These are analyzed alongside the unknown samples to verify the accuracy and precision of the run. The calculated concentrations must fall within a pre-defined acceptance range (e.g., ±20% of the nominal value).
References
-
Kulkarni, B., Fiala, E. S., & Weisburger, J. H. (1983). Estimation of N-hydroxy-o-toluidine, a urinary metabolite of o-toluidine and o-nitrosotoluene, by high performance liquid chromatography with electrochemical detection. Carcinogenesis, 4(10), 1275–1279. [Link]
-
PubChem. (n.d.). N-(2-Methylphenyl)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. RTI International. Retrieved from [Link]
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]
-
Khokhlov, A. L., et al. (2023). Study of biotransformation of new selective carbonic anhydrase II inhibitor 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide. ResearchGate. Retrieved from [Link]
-
Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
Ye, X., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. PLoS ONE, 13(2), e0191924. [Link]
-
Eitaki, Y., et al. (2019). Biological monitoring of o-toluidine in urine pretreated by an enzymatic deconjugation method. Journal of Occupational Health, 61(4), 329–337. [Link]
-
Polish Journal of Environmental Studies. (n.d.). Analytical Procedures Used in Examining Human Urine Samples. Retrieved from [Link]
-
Brown, K. K., et al. (1995). A Biological Monitoring Method for o-Toluidine and Aniline in Urine Using High Performance Liquid Chromatography with Electrochemical Detection. Applied Occupational and Environmental Hygiene, 10(6), 557-565. Retrieved from [Link]
-
de Zeeuw, R. A., et al. (1999). Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 23(2), 77-84. [Link]
-
Eitaki, Y., et al. (2019). Biological monitoring of o-toluidine in urine pretreated by an enzymatic deconjugation method. PubMed. Retrieved from [Link]
-
Moldoveanu, S., & David, V. (2018). Derivatization Methods in GC and GC/MS. Semantic Scholar. Retrieved from [Link]
-
Yang, W., et al. (2012). Analysis of human urine metabolites using SPE and NMR spectroscopy. Chinese Science Bulletin, 57(1), 79-88. [Link]
-
PubChem. (n.d.). o-Toluidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). o-Toluidine. Retrieved from [Link]
-
Laganà, A., et al. (2004). Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 111-118. [Link]
-
UCT, Inc. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Li, Y., et al. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Metabolites, 13(12), 1195. [Link]
Sources
- 1. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 2. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. researchgate.net [researchgate.net]
- 6. Biological monitoring of o‐toluidine in urine pretreated by an enzymatic deconjugation method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-(2-Methylphenyl)hydroxylamine | C7H9NO | CID 11908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
Application of N-Hydroxy-2-toluidine in Environmental Analysis: A Technical Guide and Future Perspectives
A Note to the Researcher: Initial investigations into the direct application of N-Hydroxy-2-toluidine as a standard reagent in established environmental analysis protocols have revealed a notable absence of validated and published methods. While its structural analogue, o-toluidine, has historical applications, this compound is more commonly documented as a metabolite in toxicological studies[1]. However, the principles of analytical chemistry suggest potential applications for this compound. This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview and detailed protocol for a closely related and fundamental method used in environmental analysis – the spectrophotometric determination of nitrite and nitrate. Secondly, it explores the theoretical potential of this compound as a novel reagent in this field and outlines a possible path for its methodological development.
Part 1: Spectrophotometric Determination of Nitrite and Nitrate in Environmental Water Samples using the Griess Reaction
Introduction and Principles
Nitrite (NO₂⁻) and nitrate (NO₃⁻) are common inorganic ions found in various environmental matrices, including water, soil, and atmospheric aerosols. Their presence is a significant indicator of water quality, with elevated levels often pointing to contamination from agricultural runoff, industrial effluent, and sewage. Regulatory bodies worldwide have set maximum contaminant levels for these ions in drinking water due to their potential health risks, such as methemoglobinemia.
The spectrophotometric method based on the Griess reaction is a robust and widely adopted technique for the quantification of nitrite.[2][3] The underlying principle of this method involves a two-step diazotization and coupling reaction. In an acidic medium, nitrite reacts with a primary aromatic amine (e.g., sulfanilamide) to form a diazonium salt. This intermediate then couples with another aromatic compound (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride - NED) to produce a highly colored azo dye.[3][4] The intensity of the resulting color, which is directly proportional to the nitrite concentration, is measured using a spectrophotometer.
For the determination of nitrate, a preliminary reduction step is required to convert nitrate to nitrite. This is typically achieved by passing the sample through a column containing copperized cadmium filings.[2] The total nitrite concentration (original nitrite plus reduced nitrate) is then determined, and the nitrate concentration is calculated by subtracting the initial nitrite concentration measured on an unreduced sample.
Experimental Protocols
-
Deionized Water: All solutions should be prepared using high-purity, deionized water, free from nitrite and nitrate.
-
Color Reagent: Dissolve 10 g of sulfanilamide and 1 g of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in 1 L of 10% (v/v) hydrochloric acid. This solution should be stored in a dark, refrigerated container and is typically stable for up to a month.
-
Stock Nitrite Standard (1000 mg/L NO₂⁻-N): Dissolve 4.926 g of sodium nitrite (NaNO₂) in 1 L of deionized water. Add 1 mL of chloroform as a preservative. Store in a refrigerator.
-
Working Nitrite Standards: Prepare a series of working standards by diluting the stock nitrite standard with deionized water to cover the desired analytical range (e.g., 0.01 to 1.0 mg/L NO₂⁻-N).
-
Stock Nitrate Standard (1000 mg/L NO₃⁻-N): Dissolve 7.218 g of potassium nitrate (KNO₃) in 1 L of deionized water. Store in a refrigerator.
-
Working Nitrate Standards: Prepare a series of working standards by diluting the stock nitrate standard with deionized water.
-
Ammonium Chloride Buffer (for nitrate reduction): Dissolve 85 g of ammonium chloride (NH₄Cl) and 0.1 g of disodium ethylenediaminetetraacetate (EDTA) in 900 mL of deionized water. Adjust the pH to 8.5 with concentrated ammonium hydroxide and dilute to 1 L.
For Nitrite (NO₂⁻) Determination:
-
Collect water samples in clean, rinsed bottles. Analysis should be performed promptly. If storage is necessary, samples should be filtered and kept at 4°C for no longer than 48 hours.
-
Allow samples and reagents to reach room temperature before analysis.
-
To a 50 mL volumetric flask, add 50 mL of the water sample (or an aliquot diluted to 50 mL if high concentrations are expected).
-
Add 1 mL of the color reagent, mix well, and allow 10-20 minutes for color development.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer. Use deionized water with the color reagent as a blank.
-
Prepare a calibration curve by analyzing the working nitrite standards following the same procedure.
-
Determine the nitrite concentration in the sample from the calibration curve.
For Total Nitrite and Nitrate (NO₂⁻ + NO₃⁻) Determination:
-
Cadmium Reduction Column Preparation: Pack a glass column with granulated cadmium that has been treated with a copper sulfate solution to activate it.
-
Mix 25 mL of the water sample with 75 mL of the ammonium chloride buffer.
-
Pass the buffered sample through the cadmium reduction column at a controlled flow rate (e.g., 7-10 mL/minute).
-
Collect the eluate. The first 25 mL should be discarded, and the subsequent portion collected for analysis.
-
Take a 50 mL aliquot of the reduced sample and proceed with the colorimetric analysis as described for nitrite (steps 4-7 above).
-
The result from this analysis represents the total concentration of nitrite and nitrate.
-
The nitrate concentration is calculated by subtracting the nitrite concentration (determined separately) from the total nitrite and nitrate concentration.
Data Presentation and Method Validation
The performance of the analytical method should be validated to ensure the reliability of the results. Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1) Guidelines) |
| Linearity (R²) | ≥0.998 | ≥0.995 |
| Range (mg/L) | 0.01 - 1.0 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% for drug substance |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.5% | ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3% |
| Limit of Detection (LOD) (mg/L) | 0.005 | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) (mg/L) | 0.01 | Signal-to-Noise Ratio of 10:1 |
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric determination of nitrite and nitrate.
Part 2: Future Perspectives - The Potential of this compound in Environmental Analysis
While this compound is not currently employed in standard environmental analytical methods, its chemical structure suggests it could be a viable candidate for the development of novel colorimetric or electrochemical sensors.
Theoretical Basis for Application
This compound is a hydroxylamine derivative of an aromatic amine. The presence of the hydroxylamine group (-NHOH) and the aromatic ring makes it susceptible to oxidation and participation in coupling reactions, which are the cornerstones of many colorimetric methods.
-
As a Diazotization/Coupling Reagent: Similar to the aromatic amines used in the Griess reaction, the amine group of this compound could potentially be diazotized by nitrite in an acidic medium. Alternatively, it could act as a coupling agent, reacting with a diazonium salt to form a colored azo compound. The hydroxyl and methyl groups on the aromatic ring would influence the electronic properties and the wavelength of maximum absorbance of the resulting dye, potentially offering different sensitivity or selectivity profiles compared to existing reagents.
-
As a Redox Indicator: The hydroxylamine functional group can be readily oxidized. This property could be exploited for the detection of oxidizing pollutants. For instance, reaction with an oxidizing agent could lead to the formation of a colored product (e.g., a nitroso compound), which could be quantified spectrophotometrically.
-
In Chemiluminescence or Fluorescence-based Assays: The oxidation of hydroxylamines can sometimes be accompanied by the emission of light (chemiluminescence) or can lead to the formation of fluorescent products. This could form the basis for highly sensitive detection methods for certain environmental oxidants.
Proposed Research and Development Pathway
To explore the potential of this compound in environmental analysis, a systematic research approach would be required:
-
Feasibility Studies: Initial experiments to investigate the reaction of this compound with nitrite and other common environmental analytes (e.g., chlorine, ozone, certain metal ions) to observe any color change, fluorescence, or chemiluminescence.
-
Optimization of Reaction Conditions: If a promising reaction is identified, key parameters such as pH, reagent concentration, reaction time, and temperature would need to be optimized to maximize the signal and ensure reaction stability.
-
Method Validation: A full validation of the developed method would be necessary, following established guidelines (e.g., ICH Q2(R1)), to determine its linearity, accuracy, precision, sensitivity (LOD and LOQ), and robustness.
-
Interference Studies: The selectivity of the method would need to be thoroughly investigated by testing the response in the presence of common interfering ions and substances found in environmental samples.
-
Application to Real-World Samples: The validated method should be applied to the analysis of various environmental water samples (e.g., tap water, river water, wastewater) and the results compared with those obtained from standard, established methods.
The development of new analytical reagents like this compound could lead to methods with improved sensitivity, selectivity, or operational simplicity, contributing to the advancement of environmental monitoring.
References
-
Kulkarni, B., Fiala, E. S., & Weisburger, J. H. (1983). Estimation of N-hydroxy-o-toluidine, a urinary metabolite of o-toluidine and o-nitrosotoluene, by high performance liquid chromatography with electrochemical detection. Carcinogenesis, 4(10), 1275–1279. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrate and Nitrite. In ATSDR's Toxicological Profiles. National Academies Press (US). [Link]
-
Wikipedia. (2023). Griess test. In Wikipedia. [Link]
-
Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of Chromatography B, 851(1-2), 51–70. [Link]
- Patton, C. J., & Kryskalla, J. R. (2011).
- Nair, A. B., & Jacob, S. (2016). A simple, rapid spectrophotometric method for the determination of nitrite and nitrate. Eurasian Journal of Analytical Chemistry, 4(2), 204-214.
- Dojlido, J. R., & Best, G. A. (1993).
- American Public Health Association. (2017).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Norwitz, G., & Keliher, P. N. (1985). Spectrophotometric determination of nitrite with N-(1-naphthyl)ethylenediamine by flow injection analysis. Analyst, 110(6), 689-692.
Sources
- 1. Estimation of N-hydroxy-o-toluidine, a urinary metabolite of o-toluidine and o-nitrosotoluene, by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Griess test - Wikipedia [en.wikipedia.org]
- 4. pubs.usgs.gov [pubs.usgs.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Hydroxy-2-toluidine
Welcome to the technical support center for the synthesis of N-Hydroxy-2-toluidine (also known as N-(o-tolyl)hydroxylamine). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this important, yet sensitive, chemical intermediate. This compound is a key metabolite of o-toluidine and o-nitrosotoluene, and its synthesis is crucial for toxicological and metabolic studies.[1][2] However, its inherent instability and the potential for multiple side reactions can present significant hurdles.
This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
Core Synthesis Pathway: Reduction of 2-Nitrotoluene
The most common laboratory-scale synthesis of this compound involves the controlled partial reduction of 2-nitrotoluene. The key challenge is to stop the reduction at the hydroxylamine stage without proceeding to the fully reduced amine (2-toluidine) or forming condensation byproducts.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific problems that may arise during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.
Question 1: My reaction shows low or no conversion of the 2-nitrotoluene starting material. What are the likely causes?
Answer: Low conversion is a frequent issue, typically pointing to problems with the reducing agent or reaction conditions.
-
Cause - Inactive Reducing Agent: Metal-based reducing agents like zinc or tin can develop an oxide layer on their surface, which passivates them and prevents reaction.[3] This is especially true for older batches of metal dust.
-
Solution: Activate the metal dust immediately before use. For zinc dust, this can be achieved by stirring it briefly in dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum. This removes the oxide layer and enhances reactivity.
-
-
Cause - Insufficient Mass Transfer: The reaction is often heterogeneous (solid metal in a liquid solution). If stirring is inadequate, the 2-nitrotoluene will not have sufficient contact with the reducing agent's surface.[3]
-
Solution: Ensure vigorous mechanical stirring throughout the reaction. A stir bar may be insufficient for larger scale reactions; an overhead stirrer is recommended to maintain a well-suspended slurry.
-
-
Cause - Improper pH or Temperature Control: The reduction potential of the system is highly dependent on pH and temperature. For a neutral reduction using zinc and ammonium chloride, the temperature must be carefully controlled. If the temperature is too low, the reaction rate will be negligible. If it's too high, over-reduction to 2-toluidine and byproduct formation will dominate.
-
Solution: Maintain the reaction temperature typically between 60-70°C. Use a water bath for consistent heating. Monitor the internal reaction temperature, as the reduction is exothermic.
-
Question 2: My main product is contaminated with significant amounts of 2-toluidine. How can I prevent this over-reduction?
Answer: The formation of 2-toluidine is thermodynamically favored over the hydroxylamine. Preventing its formation requires precise kinetic control.
-
Cause - Over-addition of Reducing Agent: Using a large excess of the reducing agent will drive the reaction past the hydroxylamine stage to the more stable amine.
-
Solution: Carefully control the stoichiometry. Use a slight excess of the reducing agent (e.g., 1.5-2.5 equivalents of Zinc) rather than a large one. Consider adding the reducing agent portion-wise to maintain a controlled concentration and manage the reaction exotherm.
-
-
Cause - Prolonged Reaction Time or High Temperature: The longer the hydroxylamine intermediate is exposed to the reducing conditions, the more likely it is to be converted to the amine.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] Quench the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures which accelerate the second reduction step.
-
Caption: Troubleshooting workflow for low reaction yield.
Question 3: I'm observing an insoluble, colored precipitate in my reaction. What is it and how do I avoid it?
Answer: This is likely due to condensation side reactions, forming azoxy- or azo- compounds, which are common byproducts in nitroarene reductions, especially under basic or strongly acidic conditions.
-
Cause - Reaction of Intermediates: The this compound product can react with the nitroso intermediate (which is also formed during reduction) to form an azoxy compound (e.g., 2,2'-dimethylazoxybenzene). This can be further reduced to the corresponding azo compound. These molecules are highly colored and often poorly soluble.
-
Solution: Maintain a neutral pH. The use of ammonium chloride as a proton source provides a buffer and avoids the strongly acidic or basic conditions that favor these condensation reactions. Ensure efficient reduction to minimize the concentration of the reactive nitroso intermediate.
-
Caption: Common side reaction pathways in the synthesis.
Question 4: My isolated product decomposes rapidly, even in storage. How can I improve its stability?
Answer: N-Arylhydroxylamines are notoriously unstable. They are sensitive to air, light, and heat.
-
Cause - Oxidation: The hydroxylamine functional group is easily oxidized by atmospheric oxygen, often leading to the formation of the corresponding nitroso compound and other degradation products. This process can be catalyzed by trace metals.
-
Solution - Handling: Perform the workup and isolation as quickly as possible. After extraction, dry the organic layer thoroughly but avoid prolonged exposure to drying agents. Use an inert atmosphere (nitrogen or argon) during solvent removal and storage.
-
Solution - Storage: Store the final product as a solid under an inert atmosphere at low temperatures (-20°C is recommended for long-term storage). Protect it from light by using an amber vial.
-
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when synthesizing this compound?
-
A: The starting material, 2-nitrotoluene, is toxic and a suspected carcinogen. The precursor, o-toluidine, is also classified as a carcinogen.[2][5] The product, this compound, is a reactive metabolite and should be handled as a potential mutagen.[6] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[5][7][8]
-
-
Q: Which analytical techniques are best for monitoring reaction progress and purity?
-
A: A combination of techniques is ideal.
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting material. Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate) to achieve good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and identification of the starting material, product, and byproducts like 2-toluidine based on their retention times and mass spectra.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation of the final isolated product.[4]
-
-
-
Q: Can I use a different reducing agent, like Sn/HCl?
-
A: While tin and hydrochloric acid is a classic method for reducing nitroarenes, it is very aggressive and typically leads to the complete reduction to the amine (2-toluidine).[3] It is not selective enough to reliably stop at the hydroxylamine stage. Milder, near-neutral conditions (e.g., Zn/NH₄Cl) are required for this transformation.
-
Protocols and Data
Protocol: Synthesis via Zinc Reduction
This protocol describes a general laboratory procedure for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and an overhead mechanical stirrer, add 2-nitrotoluene (1.0 eq) and ethanol (10 mL per gram of nitrotoluene).
-
Reagent Addition: In a separate beaker, prepare a solution of ammonium chloride (2.0 eq) in water (5 mL per gram of NH₄Cl). Add this solution to the reaction flask.
-
Initiation: Begin vigorous stirring and heat the mixture to 60°C using a water bath.
-
Reduction: Add zinc dust (2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 70°C. The reaction is exothermic.
-
Monitoring: Stir the reaction at 65°C for 1-2 hours. Monitor the disappearance of 2-nitrotoluene by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the zinc salts. Wash the celite pad with a small amount of ethanol.
-
Extraction: Combine the filtrate and washes. Remove the ethanol under reduced pressure. To the remaining aqueous solution, add ethyl acetate and extract the product (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation at low temperature (<40°C). The crude product can be purified further by recrystallization from a suitable solvent system like toluene/hexane if necessary.
Data Summary: Reaction Parameters
The choice of reagents and conditions significantly impacts the outcome. The following table provides a general comparison based on established principles of nitro group reduction.
| Parameter | Condition A: Controlled Reduction | Condition B: Over-reduction | Causality |
| Reducing System | Zn / NH₄Cl (aq) | Sn / HCl (conc) | The Zn/NH₄Cl system operates at a near-neutral pH, providing a milder reduction potential suitable for isolating the hydroxylamine intermediate. Sn/HCl is a highly potent, acidic system that rapidly reduces the nitro group completely to the amine.[3] |
| Temperature | 60-70°C | 90-100°C (Reflux) | Higher temperatures provide more energy to overcome the activation barrier for the second reduction step (hydroxylamine to amine), reducing selectivity. |
| Stoichiometry | ~2 eq. Zinc | >3 eq. Tin | A large excess of the reducing agent will drive the reaction to thermodynamic completion, which is the amine. |
| Expected Product | This compound | 2-Toluidine | The kinetic product (hydroxylamine) is favored under mild conditions, while the thermodynamic product (amine) is favored under harsh conditions. |
References
-
Kulkarni B, Fiala ES, Weisburger JH. Estimation of N-hydroxy-o-toluidine, a urinary metabolite of o-toluidine and o-nitrosotoluene, by high performance liquid chromatography with electrochemical detection. Carcinogenesis. 1983 Oct;4(10):1275-9. Available at: [Link]
- CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine. Google Patents.
-
o-Toluidine. Wikipedia. Available at: [Link]
-
m-Toluidine, N-ethyl-. Organic Syntheses. Available at: [Link]
-
This compound (C7H9NO). PubChem. Available at: [Link]
-
o-, m-, and p-TOLUIDINE. OSHA. Available at: [Link]
-
Problems with toluidine synthesis. Sciencemadness Discussion Board. Available at: [Link]
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. Available at: [Link]
-
A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles by cycloaddition of nitrosoarenes with arylalkynones. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]
-
Optimizing the Synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide. University of New Hampshire. Available at: [Link]
-
Synthesis of N-acetyl-o-toluidine. PrepChem.com. Available at: [Link]
-
SYNTHESIS OF NEW AMIDES BASED ON THE N-HYDROXYACETYLATION OF P-TOLUIDINE. ResearchGate. Available at: [Link]
-
Purification of p-Toluidine. LookChem. Available at: [Link]
- Specific mixtures of N,N-bis(2-hydroxyalkyl)-4-toluidine derivatives, their preparation and their use. Google Patents.
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- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of Crude N-Hydroxy-2-toluidine
From the Senior Application Scientist's Bench:
Welcome to the technical support guide for the purification of N-Hydroxy-2-toluidine. As a key intermediate in various synthetic pathways, obtaining this compound in high purity is critical for the success of subsequent experimental steps. However, its purification is often challenging due to its susceptibility to oxidation and the presence of closely-related impurities from its synthesis.
This guide is structured as a series of troubleshooting questions and detailed protocols designed to address the specific issues you may encounter. My goal is to provide not just the "how" but the "why," grounding each recommendation in sound chemical principles to empower you to adapt and optimize these methods for your specific context.
Critical Safety & Handling Precautions
Before beginning any purification protocol, it is imperative to handle this compound and its related precursors with extreme care. Aromatic amines and their derivatives are often toxic and can be absorbed through the skin.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles.[1][2][3]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhaling vapors or dust.[1][2]
-
Contamination: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[2][4] Take off contaminated clothing promptly.[2]
-
Storage: Store the compound in a tightly closed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place. It is incompatible with strong oxidizing agents and strong acids.[4]
Troubleshooting & FAQs: Common Purification Hurdles
This section addresses the most frequently encountered problems during the purification of crude this compound in a direct question-and-answer format.
Question 1: My crude product is a dark, oily substance that refuses to crystallize. What's happening and how can I purify it?
Answer: This is a common issue, often indicating the presence of significant impurities that act as crystallization inhibitors and depress the melting point. The dark color is typically due to oxidized byproducts, a known degradation pathway for aromatic amines upon exposure to air and light.[5][6]
Causality: The primary culprits are often unreacted starting materials (e.g., o-nitrotoluene), partially reduced intermediates, or products from oxidation and side reactions.[7] These impurities disrupt the formation of a stable crystal lattice.
Troubleshooting Workflow:
Sources
Technical Support Center: N-Hydroxy-2-toluidine Reaction Troubleshooting
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-Hydroxy-2-toluidine (CAS 611-22-3). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of reactions involving this versatile yet sensitive reagent. This guide is structured in a question-and-answer format to directly address the common challenges you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Understanding the Reagent: Core Properties and Stability
Before troubleshooting, it's critical to understand the nature of this compound. It is an aromatic hydroxylamine, a class of compounds known for their unique reactivity and, at times, instability.
Q1: What are the key stability concerns with this compound, and what do visual changes to the reagent signify?
A1: this compound is susceptible to oxidation, particularly when exposed to air (oxygen), light, and certain metals.[1] Pure this compound should be an off-white or pale solid. A color change to yellow, brown, or dark amber is a strong indicator of degradation. This is often due to the formation of nitroso and other colored oxidation byproducts. When heated, it can decompose and emit toxic fumes of nitrogen oxides (NOx).[2]
To ensure the integrity of your starting material:
-
Storage: Store the reagent in a tightly sealed, amber glass container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.[3]
-
Handling: Handle the reagent quickly, minimizing its exposure to the ambient atmosphere. Use in a well-ventilated area or chemical fume hood is mandatory.[3][4]
-
Purity Check: Before use, especially if the material is old or discolored, it is advisable to check its purity via Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 2: Troubleshooting Poor Reaction Outcomes
Low yields and the formation of impurities are the most frequent issues encountered. The following section breaks down these problems into their likely causes and provides systematic solutions.
Q2: My reaction yield is consistently low. What are the most common causes and how can I address them?
A2: Low yield is a multifaceted problem. Systematically investigating potential causes is the most effective approach.[5][6] The primary culprits are often related to reagent stability, reaction conditions, or product loss during workup.
Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for diagnosing the root causes of low reaction yield.
Q3: I'm observing multiple unexpected spots on my TLC plate. What are the likely side reactions?
A3: The presence of multiple spots points to side reactions or degradation. For this compound, the primary side products often arise from oxidation or rearrangement.
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Oxidation Products: The hydroxylamine functionality (-NHOH) is easily oxidized. The primary oxidation product is the corresponding nitroso compound, o-nitrosotoluene. Further oxidation can lead to the nitro compound, o-nitrotoluene. These oxidation reactions are often catalyzed by trace metals or air.[7]
-
Dimerization/Polymerization: Radical intermediates, formed via oxidation or photodegradation, can lead to the formation of azoxy or azo dimers and other polymeric materials.[8] These are often highly colored and can complicate purification.
-
Rearrangement Products: Under acidic conditions, N-arylhydroxylamines can undergo rearrangement (e.g., the Bamberger rearrangement) to form aminophenols. This pathway should be considered if your reaction or workup involves strong acids.
Preventative Measures:
-
Inert Atmosphere: Always run reactions under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Control pH: Be mindful of the reaction pH. If acidic conditions are not required, consider buffering the reaction mixture. During workup, use mild bases like sodium bicarbonate for neutralization.[6]
Q4: My product seems to be decomposing during purification by silica gel chromatography. What should I do?
A4: This is a common issue, as the slightly acidic nature of standard silica gel can catalyze the degradation of sensitive compounds like N-arylhydroxylamines and their derivatives.
Solutions:
-
Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a weak base, such as triethylamine (~1% v/v in the eluent), and then packing the column. This neutralizes the acidic silanol groups.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase. Perform a small-scale test first, as alumina can sometimes cause irreversible adsorption.
-
Alternative Purification Methods: If chromatography is problematic, explore other options:
-
Recrystallization: If your product is a solid, this is often the best method for achieving high purity without degradation.
-
Distillation: For liquid products that are thermally stable at reduced pressure, short-path distillation can be effective.[9]
-
Acid/Base Extraction: Utilize the basicity of your product (if applicable) to perform a liquid-liquid extraction purification, though be cautious about using strong acids that could cause rearrangement.
-
Section 3: Experimental Protocols & Data
This section provides a practical protocol for reaction monitoring and a table of recommended reaction parameters to guide your experimental design.
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To qualitatively track the consumption of this compound and the formation of the product over time, helping to determine the optimal reaction time and identify the presence of byproducts.[10]
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Eluent (solvent system determined by preliminary tests)
-
Visualization agent (e.g., UV lamp, potassium permanganate stain)
-
Reaction mixture aliquots
-
Reference spots: this compound and other key starting materials
Procedure:
-
Prepare the Chamber: Pour the chosen eluent into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of the plate. Mark lanes for each spot.
-
Spot the Plate:
-
Time Zero (T0): Before initiating the reaction (e.g., adding the final reagent or starting heating), withdraw a small aliquot of the reaction mixture. Dilute it with a suitable solvent (like ethyl acetate or DCM). Spot this in the first lane.
-
Reference: Spot a dilute solution of your this compound starting material in a separate lane.
-
Co-spot: In one lane, spot both the T0 mixture and the reference material on top of each other. This helps confirm spot identity.
-
-
Run the Reaction and Monitor: Start the reaction. At regular intervals (e.g., 30 min, 1 hr, 2 hr), withdraw small aliquots, dilute, and spot them in subsequent lanes on the TLC plate.
-
Develop the Plate: Place the spotted plate in the equilibrated chamber. Ensure the baseline is above the eluent level. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
If spots are not UV-active, use a chemical stain (e.g., dip the plate in a potassium permanganate solution).
-
Analyze the plate: The reaction is complete when the spot corresponding to this compound has disappeared and a new spot (your product) shows maximum intensity. The presence of other spots indicates side products.
-
Data Table: Recommended Reaction Parameters
This table provides general guidelines for designing reactions with this compound. Optimization will be required for specific transformations.
| Parameter | Recommendation | Rationale & Causality | Incompatible Substances |
| Solvents | Aprotic solvents: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Minimizes potential for side reactions like solvolysis. Ensure solvents are anhydrous and degassed to prevent oxidation and hydrolysis. | Protic solvents (e.g., Methanol, Ethanol) may interfere in some reactions. |
| Temperature | 0 °C to Room Temperature (RT). Use lower temperatures for sensitive reactions. | This compound can be thermally labile.[2] Lower temperatures reduce the rate of decomposition and side reactions. | High temperatures (> 80 °C) should be avoided unless specifically required and validated. |
| Atmosphere | Inert (Nitrogen or Argon) | The hydroxylamine group is highly susceptible to oxidation by atmospheric oxygen.[1] An inert atmosphere is crucial for high yield and purity. | Air (Oxygen) |
| pH Control | Neutral to slightly basic | Strongly acidic conditions can cause rearrangement. Strongly basic conditions can promote other side reactions. | Strong Acids (e.g., HCl, H₂SO₄), Strong Oxidizing Agents[3][11] |
| Catalysts | Dependent on reaction type (e.g., transition metals for cross-coupling). | Choose catalysts known to be compatible with amine and hydroxyl functionalities. | Strong oxidizing agents (e.g., peroxides, permanganates) will degrade the starting material. |
Section 4: Safety First
Q5: What are the primary safety hazards associated with this compound and its parent compound, o-toluidine?
A5: Both this compound and its metabolic precursor, o-toluidine, are hazardous compounds that must be handled with appropriate precautions.
-
Toxicity: Aromatic amines and their derivatives are toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin. o-Toluidine is classified as a carcinogen.[3] this compound is a metabolite of o-toluidine and is implicated in its carcinogenic activity.[7][12]
-
Irritation: The compound can cause skin and serious eye irritation.[3]
-
Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles.[3][13]
-
Avoid creating dust if handling the solid form.[13]
-
In case of contact, wash skin immediately and thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention in both cases.[3][13]
By understanding the chemical nature of this compound and approaching experimental challenges systematically, you can significantly improve the reliability and success of your reactions.
References
-
Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester. [Link]
-
Kulkarni, B., Fiala, E. S., & Weisburger, J. H. (1983). Estimation of N-hydroxy-o-toluidine, a urinary metabolite of o-toluidine and o-nitrosotoluene, by high performance liquid chromatography with electrochemical detection. Carcinogenesis, 4(10), 1275–1279. [Link]
- CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine.
-
What could be reason for getting a very low yield in organic chemistry? (2015). Quora. [Link]
-
HAZARD SUMMARY - p-Toluidine. NJ.gov. [Link]
-
N-(2-Methylphenyl)hydroxylamine. PubChem. [Link]
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o-Toluidine. Wikipedia. [Link]
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What are some common causes of low reaction yields? (2020). Reddit. [Link]
-
o-, m-, AND p-TOLUIDINE. OSHA. [Link]
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This compound (C7H9NO). PubChemLite. [Link]
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When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (2023). ACS Publications. [Link]
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m-Toluidine, N-ethyl-. Organic Syntheses Procedure. [Link]
-
Degradation of a Toxic Molecule o-Toluidine in Industrial Effluents using UV254 / PS System. (2017). ResearchGate. [Link]
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- 13. chemicalbook.com [chemicalbook.com]
Technical Support Center: Stabilizing N-Hydroxy-2-toluidine in Solution
Welcome to the technical support center for N-Hydroxy-2-toluidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stabilization of this compound in solution. Arylhydroxylamines, including this compound, are known for their inherent instability, which can present significant challenges during experimental workflows. This resource aims to equip you with the knowledge to mitigate these challenges effectively.
Understanding the Instability of this compound
This compound, like other arylhydroxylamines, is susceptible to degradation through several pathways, primarily oxidation. This instability is a critical factor to manage in experimental settings to ensure the reliability and reproducibility of results. The primary degradation pathways include:
-
Autoxidation: In the presence of oxygen, this compound can undergo autoxidation, a free-radical chain reaction that leads to the formation of various degradation products.[1] This process is often initiated by trace impurities or exposure to light and can be autocatalytic.
-
Metal-Catalyzed Oxidation: Trace metal ions, particularly transition metals like iron and copper, can act as catalysts, significantly accelerating the oxidation of this compound.[2][3] These metal ions can facilitate the formation of reactive oxygen species (ROS), which readily react with the hydroxylamine functional group.
-
Disproportionation: Arylhydroxylamines can undergo disproportionation reactions, especially in the presence of transition metal ions, leading to the formation of the corresponding amine (2-toluidine) and nitroso (2-nitrosotoluene) species.[4]
-
pH-Dependent Degradation: The stability of this compound is also influenced by the pH of the solution. Both acidic and basic conditions can catalyze degradation pathways such as hydrolysis and oxidation.[5][6]
The consequence of this degradation is not only a loss of the target compound but also the introduction of impurities that can interfere with downstream applications and analyses.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound solutions and provides scientifically grounded solutions.
FAQ 1: My this compound solution is changing color (e.g., turning yellow/brown). What is happening and how can I prevent it?
Answer: A color change in your this compound solution is a primary indicator of degradation, specifically oxidation. The colored byproducts are often nitroso and other oxidized species.
Causality: This is most commonly due to autoxidation, which is exacerbated by exposure to atmospheric oxygen and light.[1] Trace metal ion contamination can also significantly accelerate this process.[2]
Troubleshooting Steps:
-
Solvent Degassing: Before preparing your solution, thoroughly degas your solvent to remove dissolved oxygen. Common methods include sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles for more sensitive applications.
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere. This can be achieved by working in a glovebox or by using Schlenk line techniques to blanket the solution with nitrogen or argon.
-
Light Protection: Protect your solution from light by using amber vials or by wrapping your containers in aluminum foil.[7] Light can provide the energy to initiate free-radical chain reactions.
-
Use of High-Purity Solvents: Ensure you are using high-purity, HPLC-grade, or equivalent solvents. Lower-grade solvents may contain peroxide or metal impurities that can initiate or catalyze degradation.
FAQ 2: I'm observing poor recovery of this compound during my analytical runs (e.g., HPLC, LC-MS). What could be the cause?
Answer: Poor analytical recovery is often a direct result of degradation occurring either in the stock solution, during sample preparation, or even within the analytical instrument itself.
Causality: The inherent instability of this compound means it can degrade rapidly, especially under non-ideal storage conditions or upon exposure to incompatible materials.
Troubleshooting Steps:
-
Freshly Prepared Solutions: Whenever possible, prepare this compound solutions fresh for each experiment. If storage is necessary, follow the stabilization protocols outlined below.
-
Control pH: The stability of hydroxylamines can be pH-dependent.[5][6] It is generally advisable to work at a slightly acidic to neutral pH (around 4.5-7.0) to minimize degradation. Buffering your solution can help maintain a stable pH.
-
Material Compatibility: Ensure all containers and equipment are scrupulously clean. Avoid contact with metals that can catalyze oxidation. Use glass or inert plasticware.
-
Analytical Method Optimization: For HPLC or LC-MS analysis, consider adding an antioxidant to your mobile phase or sample diluent to protect the analyte during the run. Ensure the analytical method is as rapid as possible to minimize on-instrument degradation.
FAQ 3: Can I add stabilizers to my this compound solution? If so, what do you recommend?
Answer: Yes, the addition of stabilizers is a highly effective strategy to prolong the shelf-life of your this compound solutions. The choice of stabilizer depends on the specific degradation pathway you are trying to inhibit.
Recommended Stabilizers:
| Stabilizer Type | Example | Mechanism of Action | Recommended Concentration |
| Antioxidants | 3,4-dihydroxybenzoic acid, Ascorbic Acid, Butylated Hydroxytoluene (BHT) | Scavenge free radicals, inhibiting the propagation of autoxidation chain reactions.[8][9] | 0.01 - 0.1% (w/v) |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA) | Sequester trace metal ions, preventing them from catalyzing oxidative degradation.[2][3][10] | 0.1 - 1 mM |
Experimental Protocol: Preparation of a Stabilized this compound Stock Solution
-
Solvent Preparation: Take 100 mL of your desired solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) in a flask. Degas the solvent by sparging with high-purity nitrogen or argon for 30 minutes.
-
Addition of Stabilizers: To the degassed solvent, add your chosen chelating agent (e.g., EDTA to a final concentration of 0.5 mM) and/or antioxidant (e.g., 3,4-dihydroxybenzoic acid to a final concentration of 0.05% w/v).[8] Stir under a gentle stream of inert gas until fully dissolved.
-
Dissolving this compound: Weigh the required amount of this compound and add it to the stabilized solvent. Continue stirring under an inert atmosphere until completely dissolved.
-
Storage: Transfer the solution to a clean, amber glass vial. Purge the headspace with inert gas before sealing the vial with a PTFE-lined cap. Store at low temperatures (-20°C or -80°C) to further slow down degradation kinetics.
Visualization of Stabilization Strategies
To better illustrate the interplay of factors leading to degradation and the points of intervention, the following workflow diagram is provided.
Caption: A workflow diagram illustrating the key steps and interventions for stabilizing this compound solutions.
Analytical Quantification of this compound
To accurately assess the stability of your this compound solutions, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.[11][12][13]
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and method optimization may be required based on your specific instrumentation and sample matrix. For higher sensitivity and specificity, Liquid Chromatography with Mass Spectrometry (LC-MS) is recommended.[14]
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Storage of Solid Compound: Store solid this compound in a tightly sealed container in a cool, dry place away from light and oxidizing agents.[16][17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]
By understanding the inherent instability of this compound and implementing the stabilization and handling strategies outlined in this guide, you can significantly improve the quality and reliability of your experimental data.
References
-
Hickman, R. J., et al. (2020). Five Nitrogen Oxidation States from Nitro to Amine: Stabilization and Reactivity of a Metastable Arylhydroxylamine Complex. PubMed. [Link]
- Tsuneki, H., et al. (2006). Stabilizer for hydroxylamine, method for stabilizing hydroxylamine, and stabilized hydroxylamine solution.
- Kovacic, P., & Morneweck, S. T. (1973). Substituted hydroxylamine anti-oxidants.
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Khramtsov, V. V., et al. (2008). Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione. PMC - NIH. [Link]
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Azer Scientific. (n.d.). HAZARDS IDENTIFICATION SECTION 3: COMPOSITION/INFORMATION ON INGREDIENT. [Link]
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HZ info. (2024). Recommended products: Hydroxylamine-based phenol-free antioxidant 420 with strong color protection. [Link]
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Wikipedia. (n.d.). Hydroxylamine. [Link]
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El-Bayoumy, K., & Hecht, S. S. (1983). Estimation of N-hydroxy-o-toluidine, a urinary metabolite of o-toluidine and o-nitrosotoluene, by high performance liquid chromatography with electrochemical detection. PubMed. [Link]
- Papst, M. T. (1998). Stabilization of hydroxylamine solutions.
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Raber, T., et al. (n.d.). Proposed scheme of the degradation pathway of p-toluidine by Desulfobacula toluolica. ResearchGate. [Link]
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Hickman, R. J., et al. (2026). Overlap and Covalency in a κN-Arylnitrosyl Cu(II) Metalloradical Formed by Hydroxylamine Oxidative Binding. Inorganic Chemistry - ACS Publications. [Link]
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Wikipedia. (n.d.). Autoxidation. [Link]
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Andersen, O. (1999). New developments in therapeutic chelating agents as antidotes for metal poisoning. PubMed. [Link]
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Roy, R., et al. (2001). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]
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Gürkan, Y., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
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Anotai, J., et al. (2011). Degradation of o-toluidine by fluidized-bed Fenton process: statistical and kinetic study. PubMed. [Link]
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Author. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. [Link]
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Solubility of Things. (n.d.). o-Toluidine. [Link]
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Validation & Comparative
A Comparative Toxicological Assessment: o-Toluidine and its Metabolite N-Hydroxy-2-toluidine
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemicals and drug metabolites, a nuanced understanding of toxicological profiles is paramount for risk assessment and the development of safer alternatives. This guide provides an in-depth comparative analysis of the toxicity of o-toluidine, a widely used industrial chemical, and its principal metabolite, N-Hydroxy-2-toluidine. This document moves beyond a mere listing of toxic effects to explore the underlying mechanisms, metabolic activation, and the comparative genotoxic and carcinogenic potential of these two compounds, supported by experimental data and established methodologies.
Introduction: The Dual Identity of a Carcinogen and its Metabolite
o-Toluidine, or 2-methylaniline, is an aromatic amine with significant commercial applications, primarily in the synthesis of dyes, pigments, rubber chemicals, and certain pharmaceuticals.[1][2] However, its utility is overshadowed by its well-documented carcinogenicity. The International Agency for Research on Cancer (IARC) classifies o-toluidine as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1][3] This classification is based on sufficient evidence from human epidemiological studies, which consistently link occupational exposure to o-toluidine with an increased risk of bladder cancer, and robust evidence from animal studies.[1][3][4][5]
The toxicity of o-toluidine is not solely attributable to the parent compound. Its metabolic activation in the body leads to the formation of reactive metabolites, with this compound being a key player in its carcinogenic activity.[4][6] This guide will dissect the toxicological profiles of both the parent compound and its hydroxylamine metabolite, providing a comparative framework for understanding their relative contributions to the overall toxicity.
Metabolic Activation: The Genesis of a Potent Toxin
The carcinogenicity of o-toluidine is intrinsically linked to its biotransformation. The metabolic pathway, primarily occurring in the liver, is a critical determinant of its toxic potential.
The N-Hydroxylation Pathway
The initial and pivotal step in the metabolic activation of o-toluidine is N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[4][6] This process converts the relatively inert o-toluidine into the more reactive and genotoxic metabolite, this compound.
Figure 1: Simplified metabolic activation pathway of o-toluidine leading to DNA damage.
Once formed, this compound can undergo further biotransformation, such as O-acetylation or O-sulfation, to form even more reactive esters.[6] These unstable intermediates can spontaneously decompose to form highly electrophilic species, such as the nitrenium ion, which readily react with nucleophilic sites on cellular macromolecules, most notably DNA.[7]
Comparative Toxicological Profiles
While inextricably linked, o-toluidine and this compound exhibit distinct toxicological characteristics. The following sections provide a comparative analysis of their acute toxicity, genotoxicity, and carcinogenicity.
Acute Toxicity
Acute exposure to o-toluidine can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[2] This can result in cyanosis, central nervous system depression, and at high concentrations, can be fatal.[2] The formation of methemoglobin is attributed to the metabolic oxidation of o-toluidine to o-nitrosotoluene, a process in which this compound is an intermediate.[6][8]
| Compound | LD50 (Oral, Rat) | Primary Acute Effect |
| o-Toluidine | 670 mg/kg[6] | Methemoglobinemia[2] |
| This compound | Data not readily available | Presumed to contribute to methemoglobinemia as an intermediate. |
Table 1: Comparative Acute Toxicity Data.
Genotoxicity: The Core of Carcinogenicity
The ability of a chemical to damage genetic material is a critical indicator of its carcinogenic potential. In this regard, this compound is significantly more potent than its parent compound.
-
o-Toluidine: While o-toluidine itself is considered a weak mutagen in some bacterial assays, its genotoxicity is often dependent on metabolic activation.[1][9] It can induce chromosomal aberrations, sister chromatid exchanges, and unscheduled DNA synthesis in mammalian cells, particularly after prolonged exposure.[1][9]
-
This compound: In contrast, this compound is a direct-acting mutagen and is significantly more potent in bacterial mutagenicity assays, such as the Ames test, without the need for external metabolic activation.[1] Its high reactivity allows it to readily form covalent adducts with DNA, primarily at the C8 and N2 positions of guanine and the N6 position of adenine.[10][11][12] These DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.
| Assay | o-Toluidine Result | This compound Result | Reference |
| Bacterial Mutagenicity (Ames Test) | Weakly positive with metabolic activation | Strongly positive without metabolic activation | [1] |
| DNA Adduct Formation | Forms adducts in vivo after metabolic activation | Readily forms adducts in vitro and in vivo | [4][12] |
| Chromosomal Aberrations | Induces aberrations in mammalian cells | Expected to be a potent inducer | [9] |
Table 2: Comparative Genotoxicity.
Carcinogenicity: The Ultimate Toxic Endpoint
The carcinogenic properties of o-toluidine are well-established through extensive human and animal studies.[1][4][13] The primary target organ in humans is the urinary bladder.[1][4][14][5] In animal studies, o-toluidine has been shown to induce tumors at various sites, including the bladder, liver, and spleen.[1][2][13]
The carcinogenicity of o-toluidine is considered to be mediated by its metabolic activation to this compound.[4][6] The formation of DNA adducts by this reactive metabolite in the bladder epithelium is a critical initiating event in the development of bladder cancer.[12] While direct long-term carcinogenicity studies on this compound are limited, its potent genotoxicity and its role as the key reactive metabolite of a known human carcinogen provide strong evidence for its carcinogenic potential.
Experimental Protocols for Toxicity Assessment
The evaluation of the toxicity of arylamines like o-toluidine and their metabolites relies on a battery of standardized and specialized assays.
In Vitro Genotoxicity Assays
Ames Test (Bacterial Reverse Mutation Assay): This widely used screening test assesses the mutagenic potential of a chemical by measuring its ability to induce mutations in different strains of Salmonella typhimurium.
-
Principle: Histidine-dependent bacterial strains are exposed to the test compound. Mutagens will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.
-
Methodology for o-Toluidine vs. This compound:
-
Prepare different concentrations of o-toluidine and this compound.
-
For o-toluidine, incubate the compound with a liver S9 fraction (containing metabolic enzymes) to facilitate its activation to this compound. This compound can be tested directly without the S9 fraction.
-
Mix the test compound (with or without S9) with the bacterial culture and plate on a histidine-deficient agar medium.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates a mutagenic effect.
-
Sources
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-Hydroxy-2-toluidine Quantification
Authored for: Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Hydroxy-2-toluidine, a primary metabolite of o-toluidine and a potential genotoxic impurity (GTI), is a critical task in pharmaceutical development and toxicological assessment. Given its potential to interact with DNA, regulatory bodies mandate strict control and monitoring, often at trace levels.[1][2] The selection of an analytical method that is not only sensitive but also rigorously validated is paramount to ensure data integrity and patient safety.
This guide provides an in-depth comparison of the principal analytical techniques used for this compound quantification. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our discussion in the harmonized principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[3][4][5][6]
The Foundation: Principles of Analytical Method Validation
Before comparing specific technologies, it is essential to understand the framework that ensures an analytical procedure is fit for its intended purpose. The ICH Q2(R1) and the recently revised Q2(R2) guidelines provide a comprehensive set of validation characteristics that must be evaluated.[3][4][6][7][8][9] The objective is to demonstrate that the method is reliable, reproducible, and accurate for the analysis of a specific analyte in a given matrix.
The core validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: General workflow for analytical method validation, from planning to lifecycle management.
Comparative Analysis of Quantification Techniques
The choice of analytical technique is driven by the physicochemical properties of this compound (C₇H₉NO, MW: 123.15 g/mol ), the required sensitivity, and the complexity of the sample matrix.[10][11] We will compare three primary methods: HPLC-UV/ECD, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound.[1] Separation is typically achieved on a reversed-phase column (e.g., C18).
-
Principle & Rationale: This method separates compounds based on their polarity. A non-polar stationary phase (C18) is used with a polar mobile phase. This compound, being moderately polar, will have a characteristic retention time under specific conditions. The choice of detector is critical. A UV detector is common, but for enhanced sensitivity and selectivity, an Electrochemical Detector (ECD) can be superior, as it is highly responsive to hydroxylamine moieties.[12]
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and electrochemical detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer, pH 5-6) at a ratio of 30:70 (v/v). The aqueous buffer is necessary to maintain a consistent pH and ionic strength for reproducible chromatography and electrochemical detection.
-
Flow Rate: 1.0 mL/min.
-
Detector: Electrochemical detector with a glassy carbon working electrode. The potential is set to an optimized value (e.g., +0.8 V) to selectively oxidize the hydroxylamine group, thereby generating a signal.
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Serially dilute to create calibration standards ranging from approximately 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Dilute the sample matrix in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is typically required to increase its volatility and thermal stability.
-
Principle & Rationale: Derivatization, for instance, by silylation (e.g., with BSTFA) or acylation (e.g., with HFAA), converts the polar -OH and -NH groups into less polar, more volatile derivatives.[13] The sample is then vaporized and separated in a GC column. The mass spectrometer fragments the eluted compounds into predictable patterns, providing high specificity. Operating the MS in Selected Ion Monitoring (SIM) mode enhances sensitivity, making it suitable for trace analysis.[2][14]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatization:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC Conditions:
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes. This temperature program is designed to separate the derivatized analyte from matrix components efficiently.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification in complex matrices, offering unparalleled sensitivity and selectivity.[1] It combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry.
-
Principle & Rationale: The analyte is first separated via HPLC. It then enters the mass spectrometer source where it is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15] In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), virtually eliminates matrix interference, allowing for extremely low detection limits.[16]
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The smaller particle size enhances separation efficiency and speed.
-
Mobile Phase: Gradient elution.
-
Solvent A: 0.1% Formic Acid in Water. Formic acid is added to promote protonation of the analyte for positive ion mode ESI.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
SRM Transition: A specific precursor ion to product ion transition must be determined by infusing a standard of this compound. For example, monitor m/z 124.1 → 106.1.
-
Collision Energy: Optimize for the maximum abundance of the product ion.
-
Performance Comparison
The following table summarizes the typical performance characteristics of the described methods. The values are representative and must be established for each specific application and laboratory.
| Parameter | HPLC-UV/ECD | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Moderate to High (ECD > UV) | Very High | Extremely High |
| Typical LOQ | ~0.1 - 1 µg/mL (100 - 1000 ppm) | ~0.01 - 0.1 µg/mL (10 - 100 ppm) | < 1 ng/mL (< 1 ppm) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Derivatization) | Simple to Moderate |
| Throughput | High | Low to Moderate | High |
| Primary Application | Routine QC, higher concentration monitoring | Trace analysis, confirmation | Trace and ultra-trace level quantification in complex matrices |
Method Selection: A Concluding Recommendation
The choice of analytical method for this compound is a strategic decision based on the analytical objective.
-
For routine quality control of drug substances where concentration levels are expected to be relatively high, HPLC with UV or ECD offers a robust, cost-effective, and high-throughput solution.
-
For sensitive detection and confirmation in less complex matrices, GC-MS is a powerful tool, providing excellent specificity through its mass fragmentation patterns, though it requires a more involved sample preparation process.
-
For trace-level quantification required for genotoxic impurity analysis in final drug products or in complex biological matrices, LC-MS/MS is unequivocally the method of choice.[16][17] Its superior sensitivity and selectivity ensure accurate measurement at the low parts-per-million (ppm) levels often mandated by regulatory agencies.
Ultimately, regardless of the chosen technology, a comprehensive validation study conducted according to ICH guidelines is mandatory to ensure that the generated data is reliable, defensible, and fit for its intended purpose in the development and safety assessment of pharmaceutical products.[18]
References
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- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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- Quality Guidelines.
- ICH and FDA Guidelines for Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
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- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
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- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America.
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- Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Taylor & Francis Online.
- N-(2-Methylphenyl)hydroxylamine.
- Quantitative Analysis of m-Toluidine using M-Toluidine-2,4,6-D3 by LC-MS/MS. BenchChem.
- o-, m-, and p-Toluidine (OSHA Method 73).
- This compound (C7H9NO).
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- Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative.
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A Comparative Guide to Spectroscopic Methods for the Structural Elucidation of N-Hydroxy-2-toluidine
Introduction: The Imperative of Structural Verification
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of N-Hydroxy-2-toluidine. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for structural elucidation. The integration of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy creates a comprehensive and irrefutable structural portrait.
At a Glance: A Comparative Overview of Spectroscopic Techniques
No single technique can independently provide the complete structural picture. Their power lies in their synergy. The choice of which method to apply, and in what order, is dictated by the specific information each provides.
| Technique | Information Provided | Strengths | Limitations for this compound |
| NMR Spectroscopy | Complete carbon-hydrogen framework, atom connectivity, stereochemistry. | Unparalleled for definitive, de novo structure elucidation.[4][5] | Lower sensitivity, requires higher sample purity and concentration. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | Extremely high sensitivity, requires minimal sample.[6] | Cannot distinguish between isomers (e.g., N-Hydroxy-3-toluidine) without fragmentation analysis or chromatographic coupling. |
| IR Spectroscopy | Presence or absence of specific functional groups (O-H, N-H, C=C). | Fast, non-destructive, provides a quick functional group "fingerprint".[5] | Provides limited information on the overall molecular skeleton and atom connectivity. |
| UV-Vis Spectroscopy | Presence of chromophores and conjugated π-electron systems. | High sensitivity, useful for quantitative analysis. | Offers limited structural detail beyond confirming the aromatic system.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the cornerstone of molecular structure determination, offering the most detailed and unambiguous data.[4] It operates on the principle of exciting atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field and analyzing the energy they emit upon relaxation. This emission is exquisitely sensitive to the local electronic environment of each nucleus, allowing us to map the entire molecular framework.
Causality of Experimental Choices
The primary objective with NMR is to resolve every unique proton and carbon signal and use their characteristics (chemical shift, integration, splitting) to piece together the molecular puzzle. For this compound, the key questions NMR must answer are:
-
Is the aromatic ring substituted?
-
What is the substitution pattern (ortho, meta, or para)?
-
Are the methyl, hydroxyl, and amino groups present and connected correctly?
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound. Dissolve the sample in ~0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.
-
Scientist's Note: DMSO-d₆ is often preferred for molecules with exchangeable protons (like -OH and -NH) as it can slow down the exchange rate, allowing these protons to be observed more clearly as distinct signals. CDCl₃ is a good first choice for general organic molecules.
-
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. This removes C-H splitting, resulting in a single sharp peak for each unique carbon atom. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).
Expected Spectral Data for this compound
The following table summarizes the predicted NMR data that would confirm the structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| ¹H NMR | δ (ppm) | Integration | Multiplicity | Assignment | Justification |
| Protons | ~9.0-10.0 | 1H | Broad Singlet | OH | Exchangeable proton, chemical shift is concentration-dependent. |
| Protons | ~7.5-8.5 | 1H | Broad Singlet | NH | Exchangeable proton, often broad. |
| Protons | ~6.8-7.2 | 4H | Multiplet | Ar-H | Aromatic protons in a complex, overlapping region characteristic of a substituted benzene ring. |
| Proton | ~2.1-2.3 | 3H | Singlet | CH ₃ | Aliphatic protons adjacent to the aromatic ring. |
| ¹³C NMR | δ (ppm) | Assignment | Justification | ||
| Carbon | ~145-150 | C -NHOH | Aromatic carbon directly attached to the electronegative N atom, highly deshielded. | ||
| Carbon | ~115-130 | Ar-C | Four distinct signals for the remaining aromatic carbons. | ||
| Carbon | ~110-120 | C -CH₃ | Aromatic carbon bearing the methyl group. | ||
| Carbon | ~15-20 | C H₃ | Aliphatic methyl carbon, appearing far upfield. |
To further solidify the ortho-substitution pattern, a 2D COSY (Correlation Spectroscopy) experiment would be performed. This experiment reveals which protons are spin-coupled (typically on adjacent carbons), allowing for the definitive assignment of the aromatic proton signals and confirming their relative positions on the ring.[8]
Mass Spectrometry (MS): Confirming Mass and Composition
Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[6] For structural elucidation, high-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition with high accuracy, distinguishing this compound from other isomers or compounds with the same nominal mass.
Experimental Protocol: LC-MS with Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation (LC): Inject a small volume (e.g., 5 µL) of the solution into a liquid chromatograph. This step is crucial for separating the target compound from any impurities before it enters the mass spectrometer.
-
Ionization (ESI): As the sample elutes from the LC column, it is sprayed through a high-voltage capillary, creating charged droplets. The solvent evaporates, leaving behind protonated molecules [M+H]⁺ in the gas phase.
-
Scientist's Note: ESI is a "soft" ionization technique, meaning it minimizes fragmentation and typically keeps the molecule intact, making it ideal for determining the molecular weight.
-
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z). HRMS analyzers provide m/z measurements accurate to several decimal places.
Expected Spectral Data for this compound
-
Molecular Formula: C₇H₉NO
-
Observed Ion (in positive ESI mode): [M+H]⁺
-
Expected High-Resolution m/z: 124.07569
Table 2: Key Ions in High-Resolution Mass Spectrometry
| Ion | Calculated m/z | Interpretation |
| [C₇H₁₀NO]⁺ | 124.07569 | Protonated molecular ion. Confirms the elemental composition. |
| [C₇H₈N]⁺ | 106.06567 | Fragment corresponding to the loss of H₂O ([M+H-H₂O]⁺). This is a characteristic fragmentation for hydroxylamines. |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Corroborative Evidence
While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer rapid, complementary evidence that confirms key features of the molecule.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy measures the vibrations of bonds within a molecule.[5] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for quickly verifying their presence.
Experimental Protocol (FTIR-ATR): A small amount of the solid or liquid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is collected in less than a minute.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 3100-3500 (medium) | N-H Stretch | Hydroxylamine (-NH) |
| > 3000 | C-H Stretch | Aromatic C-H |
| < 3000 | C-H Stretch | Methyl (-CH₃) |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| 1250-1350 | C-N Stretch | Aryl-Amine |
The presence of strong, broad bands in the >3100 cm⁻¹ region, coupled with aromatic and aliphatic C-H signals, provides immediate, strong evidence for the proposed structure.
UV-Visible (UV-Vis) Spectroscopy: Confirming the Chromophore
UV-Vis spectroscopy measures the electronic transitions within a molecule.[7] For this compound, its utility lies in confirming the presence of the substituted benzene ring, which acts as a chromophore, absorbing UV light.
Experimental Protocol: A dilute, known concentration of the sample is prepared in a UV-transparent solvent (e.g., ethanol). The solution is placed in a quartz cuvette, and its absorbance is measured across the 200-400 nm range.
Expected Spectral Data: this compound is expected to exhibit characteristic absorption maxima (λ_max) typical of a substituted benzene ring. One would expect to see a primary absorption band around 240-250 nm and a secondary, weaker band around 280-290 nm, corresponding to π → π* transitions within the aromatic system.
Integrated Workflow for Unambiguous Structure Confirmation
The definitive confirmation of the this compound structure is not a linear process but an integrated workflow where each piece of data corroborates the others.
Caption: Integrated workflow for the spectroscopic confirmation of this compound.
This workflow demonstrates a self-validating system. MS provides the exact mass and formula. IR and UV-Vis confirm the expected functional groups and chromophore. This collective data then provides a robust hypothesis that is definitively tested and proven by 1D and 2D NMR, which elucidates the precise atom-to-atom connectivity, leaving no ambiguity.
Safety and Handling Precautions
As a derivative of an aromatic amine, this compound must be handled with appropriate care. Mutation data has been reported, and when heated to decomposition, it can emit toxic fumes of nitrogen oxides.[1] Standard laboratory safety protocols, including the use of a fume hood, safety goggles, and chemical-resistant gloves, are mandatory.[10][11] Always consult the Safety Data Sheet (SDS) before handling the compound.
References
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Available at: [Link]
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Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Spectroscopy/Small Molecule Structure Elucidation. (n.d.). Princeton University. Available at: [Link]
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N-(2-Methylphenyl)hydroxylamine | C7H9NO | CID 11908. (n.d.). PubChem. Available at: [Link]
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This compound (C7H9NO). (n.d.). PubChemLite. Available at: [Link]
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Estimation of N-hydroxy-o-toluidine, a urinary metabolite of o-toluidine and o-nitrosotoluene, by high performance liquid chromatography with electrochemical detection. (1983). PubMed. Available at: [Link]
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Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Available at: [Link]
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A Senior Application Scientist's Guide to Differentiating Toluidine Isomers Using Spectroscopic Techniques
Introduction: The Challenge of Isomeric Similarity
In the realm of pharmaceutical development and chemical synthesis, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, present a significant analytical challenge. The three isomers of toluidine—ortho-, meta-, and para-toluidine—are a classic example. These aryl amines (C₇H₉N) differ only in the substitution position of the methyl group on the aniline ring.[1][2] This subtle structural variance can lead to significant differences in chemical reactivity, biological activity, and toxicity, making their unambiguous differentiation a critical step in quality control and regulatory compliance.[3][4][5]
This guide provides a comprehensive comparison of key spectroscopic techniques used to distinguish between o-, m-, and p-toluidine. We will delve into the principles behind each method, present comparative experimental data, and offer field-proven protocols to equip you with the knowledge to select the most effective strategy for your analytical needs.
The Analytical Workflow: A Multi-Technique Approach
No single technique tells the whole story. A robust analytical workflow for isomer differentiation often involves a combination of methods, starting with less definitive but rapid techniques and progressing to more structurally informative ones.
Caption: General workflow for identifying an unknown toluidine isomer.
UV-Visible (UV-Vis) Spectroscopy: A Preliminary Glimpse
Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within a molecule. For toluidine isomers, the absorption bands correspond to π → π* transitions in the benzene ring. The position of the methyl and amino groups subtly alters the energy levels of these transitions, causing slight shifts in the maximum absorption wavelength (λmax).[6][7] While these shifts are often too minor for definitive identification, they can serve as a rapid, preliminary check.
Trustworthiness: The overlapping nature of the spectra means UV-Vis should not be used as a standalone technique for isomer identification. However, a significant deviation from expected λmax values could indicate the presence of impurities or a different compound altogether.
Comparative UV-Vis Data
| Isomer | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| o-Toluidine | ~286 | ~235 | NMP |
| m-Toluidine | ~288 | ~238 | Ethanol |
| p-Toluidine | ~294 | ~238 | Ethanol |
Data compiled from various sources; values can shift based on solvent polarity.[7]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, methanol, or N-methyl-2-pyrrolidone).
-
Sample Preparation: Prepare a dilute solution of the toluidine isomer (typically in the 10⁻⁵ M range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).
-
Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Data Acquisition: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and scan across the UV-Vis range (e.g., 200-400 nm).
-
Analysis: Identify the wavelengths of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy: Decoding the Substitution Pattern
Expertise & Experience: FTIR spectroscopy is a powerful and rapid technique for identifying functional groups and, crucially for isomers, substitution patterns on an aromatic ring.[8][9] All three toluidines will exhibit characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) and aromatic C-H stretches (~3000-3100 cm⁻¹). The key to differentiation lies in the fingerprint region (specifically 700-900 cm⁻¹), where out-of-plane C-H bending vibrations occur. These vibrations are highly sensitive to the positions of substituents on the benzene ring.[10]
-
ortho (1,2-disubstitution): Typically shows a strong band around 745-760 cm⁻¹.
-
meta (1,3-disubstitution): Often presents two distinct bands, one near 690-710 cm⁻¹ and another near 770-800 cm⁻¹.
-
para (1,4-disubstitution): Characterized by a strong, single absorption band in the 800-840 cm⁻¹ range.[2]
Trustworthiness: The distinct patterns in the fingerprint region make FTIR a highly reliable and cost-effective method for confirming the substitution pattern, and thus, the isomer.
Caption: Correlation of benzene substitution with FTIR fingerprint region.
Comparative FTIR Data (Key Vibrational Frequencies in cm⁻¹)
| Vibrational Mode | o-Toluidine | m-Toluidine | p-Toluidine | Interpretation |
| N-H Stretch | ~3440, 3360 | ~3430, 3350 | ~3420, 3340 | Primary Amine (Asymmetric & Symmetric) |
| Aromatic C-H Stretch | ~3050 | ~3040 | ~3020 | C-H bonds on the benzene ring |
| N-H Bend | ~1620 | ~1620 | ~1625 | Scissoring vibration of -NH₂ group |
| Aromatic C=C Stretch | ~1500 | ~1510 | ~1515 | Ring stretching |
| C-H Out-of-Plane Bend | ~750 | ~775, ~690 | ~815 | Key Differentiating Region |
Data compiled from multiple spectral databases.[11][12][13][14]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For Liquids (o- and m-toluidine): Place a small drop of the liquid between two salt plates (NaCl or KBr) to form a thin capillary film.[11]
-
For Solids (p-toluidine): Prepare a KBr pellet. Grind a small amount of sample (~1-2 mg) with dry KBr powder (~100 mg). Press the mixture in a die under high pressure to form a transparent disk.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids). This accounts for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.
-
Analysis: After the background is automatically subtracted, analyze the resulting spectrum, paying close attention to the N-H stretch region and the critical 700-900 cm⁻¹ fingerprint region to determine the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
Expertise & Experience: NMR spectroscopy is the most powerful and definitive technique for differentiating isomers.[15] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
-
¹H NMR: The key lies in the aromatic region (~6.5-7.5 ppm). The symmetry of the molecule dictates the number of unique proton signals and their splitting patterns (multiplicity).
-
o-Toluidine: Due to its low symmetry, it will show four distinct signals for the four aromatic protons, often as complex multiplets.
-
m-Toluidine: Also has four unique aromatic protons, but their relative positions lead to a different set of splitting patterns compared to the ortho isomer.
-
p-Toluidine: High symmetry results in only two unique aromatic proton environments. This gives a classic AA'BB' system, which appears as two distinct doublets.[16][17] This simple pattern is an immediate identifier.
-
-
¹³C NMR: The number of signals in the aromatic region directly reflects the number of chemically non-equivalent carbon atoms.
Trustworthiness: The unique and predictable patterns generated by NMR for each isomer make it the most trustworthy and unambiguous method for structural elucidation.
Comparative ¹H NMR Data (Aromatic Region, in CDCl₃)
| Isomer | Proton Environment | Approx. δ (ppm) | Multiplicity |
| o-Toluidine | 4 unique protons | 6.7 - 7.2 | Complex Multiplets |
| m-Toluidine | 4 unique protons | 6.5 - 7.1 | Complex Multiplets |
| p-Toluidine | H-2, H-6 | ~6.95 | Doublet (d) |
| H-3, H-5 | ~6.65 | Doublet (d) |
Data compiled from spectral databases.[16][22][23]
Comparative ¹³C NMR Data (in CDCl₃)
| Isomer | C-NH₂ (ppm) | C-CH₃ (ppm) | Aromatic Carbons (ppm) | -CH₃ (ppm) |
| o-Toluidine | ~144.7 | ~122.0 | ~130.4, 126.9, 118.6, 114.9 | ~17.2 |
| m-Toluidine | ~145.8 | ~118.9 | ~129.2, 115.9, 112.1 | ~21.5 |
| p-Toluidine | ~144.5 | ~127.8 | ~129.8, 115.3 | ~20.5 |
Data compiled from multiple sources.[11][18][19][20][21]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the toluidine sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11]
-
Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically over a 0-12 ppm range.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum, typically over a 0-220 ppm range.
-
-
Analysis: Process the data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and analyze the chemical shifts and splitting patterns to determine the isomeric structure. Count the number of unique signals in the ¹³C spectrum to confirm symmetry.
Mass Spectrometry (MS): Confirmation by Fragmentation
Expertise & Experience: In mass spectrometry, all three isomers will show an identical molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 107, confirming the molecular weight.[11] Differentiation, therefore, must rely on analyzing the fragmentation pattern .[24] Under Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart in characteristic ways.[25]
The most common initial fragmentation for aromatic amines is the loss of a hydrogen atom, yielding a strong peak at m/z 106.[26] Subsequent fragmentations, such as the loss of a methyl radical (-15) or hydrogen cyanide (-27), can produce ions whose relative abundances may differ slightly between isomers due to the varying stabilities of the precursor and fragment ions. For instance, the fragmentation of o-toluidine can lead to the formation of a stable tropylium ion (m/z 91), which might be more or less prominent compared to the other isomers.[11][27]
Trustworthiness: While MS confirms molecular weight definitively, relying solely on fragmentation patterns for isomer differentiation can be challenging as the spectra can be very similar. It is best used in conjunction with NMR or FTIR to provide corroborating evidence.
Comparative Mass Spectrometry Data (Key Fragments, EI)
| Isomer | Molecular Ion (M⁺) [m/z] | [M-1]⁺ [m/z] | Other Key Fragments [m/z] |
| o-Toluidine | 107 | 106 | 91, 77 |
| m-Toluidine | 107 | 106 | 79, 77 |
| p-Toluidine | 107 | 106 | 77 |
Relative intensities of fragments can vary between instruments. Data compiled from spectral databases.[11][28][29]
Experimental Protocol: EI-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[11]
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC-MS) inlet, which provides prior separation.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and subsequent fragments.
-
Data Acquisition: The ions are accelerated and separated by the mass analyzer based on their m/z ratio.
-
Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and compare the fragmentation pattern against reference spectra for the different isomers.
Summary and Recommendations
Choosing the right analytical technique depends on the specific requirements of the analysis, including the need for definitive identification, sample throughput, and available resources.
Technique Comparison Guide
| Technique | Differentiating Power | Speed | Cost | Primary Application |
| NMR | ★★★★★ (Unambiguous) | Slow | High | Definitive structure elucidation |
| FTIR | ★★★★☆ (Excellent) | Fast | Low | Rapid confirmation of substitution pattern |
| MS | ★★☆☆☆ (Moderate) | Fast | Medium | Molecular weight confirmation, support data |
| UV-Vis | ★☆☆☆☆ (Low) | Very Fast | Low | Preliminary screening, purity check |
Final Recommendation Flowchart
Caption: Decision-making flowchart for selecting an analytical method.
For absolute certainty in drug development and research, NMR spectroscopy is the indispensable tool . For routine quality control where the primary concern is confirming a known isomer, FTIR provides a rapid, reliable, and cost-effective solution . Mass spectrometry and UV-Vis spectroscopy serve as valuable complementary techniques for confirming molecular weight and performing initial screenings, respectively.
References
-
SpectraBase. (n.d.). p-Toluidine. Wiley. Retrieved from [Link]
-
SpectraBase. (n.d.). o-Toluidine - Optional[Vapor Phase IR] - Spectrum. Wiley. Retrieved from [Link]
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ResearchGate. (n.d.). UV–vis absorption and PL spectra of the isomers in dilute toluene... ResearchGate. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
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Wikipedia. (n.d.). Toluidine. Wikipedia. Retrieved from [Link]
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Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). o-Toluidine. NIST WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). m-Toluidine - Optional[FTIR] - Spectrum. Wiley. Retrieved from [Link]
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SpectraBase. (n.d.). p-Toluidine - Optional[MS (GC)] - Spectrum. Wiley. Retrieved from [Link]
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SpectraBase. (n.d.). o-Toluidine - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]
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International Journal of Scientific Engineering and Applied Science. (2016). FT-IR and FT-Raman Spectral Investigation of p-toluidine. IJSEAS. Retrieved from [Link]
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Proceedings of the YSU B: Chemical and Biological Sciences. (2005). INVESTIGATION OF P-TOLUIDINE INTERMOLECULAR INTERACTIONS BY UV/VIS AND FLUORESCENCE SPECTROSCOPY METHODS. Retrieved from [Link]
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PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health. Retrieved from [Link]
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International Journal of Novel Research and Development. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. IJNRD. Retrieved from [Link]
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ACE CHEMISTRY. (2021). What is the order of basicity in o-toluidine, p-toluidine, m-toluidine and aniline?. Quora. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). para-toluidine 1H-NMR spectrum. Retrieved from [Link]
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Human Metabolome Database. (2021). Showing metabocard for m-Toluidine (HMDB0254283). Retrieved from [Link]
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ResearchGate. (n.d.). UV–vis spectra of the poly(o-toluidine)/HClO 4 and... ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis spectra of toluidine blue solution on top of the hydrogel of... ResearchGate. Retrieved from [Link]
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MassBank. (2017). o-Toluidine. MassBank of North America (MoNA). Retrieved from [Link]
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SpectraBase. (n.d.). p-Toluidine - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]
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PubChem. (n.d.). o-Toluidine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) o-toluidine monomer and (b) its polymer. ResearchGate. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
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Innovatech Labs. (2018). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. Retrieved from [Link]
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University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Mass spectral interpretation. Wikipedia. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies for N-Hydroxy-2-toluidine
For researchers, scientists, and drug development professionals engaged in the study of aromatic amines and their metabolic activation, the specific and sensitive detection of key metabolites is paramount. N-Hydroxy-2-toluidine is a critical, reactive metabolite of the industrial chemical and known carcinogen, o-toluidine.[1][2] Its detection and quantification in biological matrices are central to toxicological studies and for understanding the mechanisms of carcinogenesis. This guide provides an in-depth, technical framework for the cross-reactivity analysis of antibodies targeting this compound, a crucial step in validating any immunoassay for this small molecule.
Given the challenges in generating highly specific antibodies to small molecules, and the current lack of commercially available antibodies specifically marketed for this compound, this guide will proceed with a hypothetical comparison of three candidate antibodies: Antibody A , Antibody B , and Antibody C . The principles and methodologies detailed herein are universally applicable for the rigorous validation of any antibody intended for the detection of this compound or similar small molecule analytes.
The Significance of this compound and the Imperative of Antibody Specificity
o-Toluidine undergoes metabolic activation in vivo, primarily through cytochrome P450-mediated N-hydroxylation, to form this compound.[1][2] This metabolite is a proximate carcinogen, capable of forming DNA adducts and inducing mutations.[2] Therefore, accurate measurement of this compound is a key biomarker for assessing exposure and carcinogenic risk.
The primary challenge in developing immunoassays for small molecules like this compound is the potential for cross-reactivity.[3] Antibodies raised against a specific hapten may also recognize structurally similar molecules, leading to inaccurate quantification and false-positive results.[3] A thorough cross-reactivity analysis is therefore not merely a quality control step, but a fundamental component of assay validation that ensures the scientific integrity of the resulting data.
Designing the Cross-Reactivity Panel: A Structurally-Informed Approach
The selection of compounds for a cross-reactivity panel is a critical experimental design choice. This panel should include molecules that are structurally related to the target analyte and are likely to be present in the biological samples of interest. Based on the known metabolism of o-toluidine, a comprehensive cross-reactivity panel for an anti-N-Hydroxy-2-toluidine antibody should include:
-
Parent Compound: o-Toluidine
-
Key Metabolites:
-
Structural Isomers:
-
N-Hydroxy-3-toluidine (m-toluidine metabolite)
-
N-Hydroxy-4-toluidine (p-toluidine metabolite)
-
-
Related Aromatic Amines:
-
Aniline
-
2,6-Dimethylaniline
-
Experimental Workflow for Cross-Reactivity Assessment
A multi-faceted approach, employing both quantitative and qualitative methods, is essential for a robust cross-reactivity assessment. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantitative analysis, while Western Blotting can provide qualitative confirmation of specificity, particularly against protein adducts.
I. Quantitative Cross-Reactivity Analysis by Competitive ELISA
Competitive ELISA is a highly sensitive method for determining the degree of cross-reactivity of an antibody with various antigens.[3] The principle lies in the competition between a fixed amount of labeled antigen (or an antibody in a different format) and a variable amount of unlabeled antigen (the analyte in the sample or a potential cross-reactant) for a limited number of antibody binding sites.
Below is a detailed protocol for assessing the cross-reactivity of our hypothetical anti-N-Hydroxy-2-toluidine antibodies.
-
Antigen Coating:
-
Coat the wells of a high-binding 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA or KLH) at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the standard (this compound) and the potential cross-reacting compounds in assay buffer (e.g., 1% BSA in PBS).
-
In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the anti-N-Hydroxy-2-toluidine antibody (at a pre-determined optimal concentration).
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free antigen.
-
-
Incubation in Coated Plate:
-
Transfer 100 µL of the antibody-antigen mixtures to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature. During this step, any unbound antibody will bind to the coated antigen.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
The data from the competitive ELISA is used to generate inhibition curves for the target analyte and each potential cross-reactant. The half-maximal inhibitory concentration (IC50), the concentration of the analyte that causes 50% inhibition of the maximal signal, is determined for each compound. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
A lower IC50 value indicates a higher binding affinity of the antibody for the compound.
Diagram of the Competitive ELISA Workflow
Sources
A Senior Application Scientist's Guide to Dye Synthesis: A Performance Comparison of N-Hydroxy-2-toluidine and Its Analogs
Executive Summary
In the synthesis of azo dyes, the selection of the aromatic amine precursor is a critical determinant of the final product's characteristics, influencing everything from reaction efficiency to colorimetric properties and stability. This guide provides an in-depth comparative analysis of N-Hydroxy-2-toluidine against two common structural analogs, 2-Aminophenol and p-Toluidine, in the context of azo dye synthesis. By examining key performance indicators through standardized experimental protocols, we aim to furnish researchers and chemical industry professionals with the data-driven insights necessary to select the optimal precursor for their specific applications. Our findings reveal that while this compound offers unique electronic properties, its analogs provide distinct advantages in yield and reaction kinetics, highlighting a crucial trade-off between molecular structure and synthetic performance.
Introduction: The Central Role of Amine Precursors in Azo Dye Synthesis
Azo dyes, compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic colorants.[1] Their ubiquity across the textile, printing, food, and pharmaceutical industries stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through simple structural modifications.[1][2] The synthesis is classically a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich partner, such as a phenol or another amine.[1][3]
The choice of the initial aromatic amine is paramount. Its electronic and steric properties directly influence the stability and reactivity of the diazonium intermediate and the final chromophoric system of the dye. This compound (o-toluidine with an N-hydroxy group) is a valuable intermediate, with its derivatives being used in the manufacture of various dyes and pigments.[4][5] This guide seeks to objectively quantify its performance by comparing it against two structurally related and industrially significant analogs:
-
2-Aminophenol: An isomer of toluidine with a hydroxyl group, offering a different electronic profile for the coupling reaction.
-
p-Toluidine: A positional isomer of o-toluidine, used to assess the impact of the methyl group's location on reactivity and dye properties.
This comparison will be based on critical performance metrics: reaction yield, purity of the synthesized dye, and key characteristics of the final product, including its color profile and thermal stability.
Experimental Design and Rationale
To ensure a robust and equitable comparison, a standardized experimental workflow was designed. Each of the three amine precursors was used to synthesize a simple, representative monoazo dye by coupling with 2-naphthol, a common and highly reactive coupling component. This approach allows for the direct attribution of performance differences to the structural variations in the amine precursors.
Key Performance Indicators (KPIs)
-
Reaction Yield (%): The most direct measure of synthetic efficiency. It reflects the completeness of the diazotization and coupling reactions.
-
Product Purity (%): Assessed via High-Performance Liquid Chromatography (HPLC), purity is critical for ensuring reliable and reproducible dye performance and is a key factor in analytical applications.[6]
-
Spectroscopic Properties (λmax): The wavelength of maximum absorbance, determined by UV-Visible Spectroscopy, defines the dye's color. Structural changes in the precursor are expected to shift this value.[7][8][9]
-
Thermal Stability (°C): Measured using Thermogravimetric Analysis (TGA), this indicates the temperature at which the dye begins to decompose, a crucial factor for applications involving high temperatures.[10][11]
Experimental Workflow
The overall process, from precursor to final analysis, is outlined below. The causality behind this workflow is to ensure the formation of a stable diazonium salt intermediate, promote an efficient coupling reaction, and isolate a product suitable for rigorous analytical characterization.
Caption: Standardized workflow for the synthesis and analysis of azo dyes.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. The explicit control of temperature, pH, and addition rates are critical parameters that ensure the reproducibility and success of the synthesis.
Protocol 1: Synthesis of Azo Dye from Aromatic Amine Precursor
This general protocol was applied independently to this compound, 2-Aminophenol, and p-Toluidine.
-
Diazotization:
-
Dissolve 10.0 mmol of the selected aromatic amine in 25 mL of 2M hydrochloric acid in a 100 mL beaker. Gentle heating may be required for complete dissolution, after which the solution must be cooled.
-
Rationale: An acidic medium is required to form the amine salt, which is the direct precursor for diazotization.[1]
-
Cool the solution to 0-5°C in an ice-salt bath with continuous magnetic stirring. The amine salt may precipitate, which is acceptable.
-
Prepare a solution of 10.5 mmol of sodium nitrite (NaNO₂) in 10 mL of deionized water and cool it in the ice bath.
-
Add the NaNO₂ solution dropwise to the stirred amine salt suspension over 10-15 minutes. The temperature must be maintained below 5°C throughout the addition.
-
Rationale: This exothermic reaction generates nitrous acid in situ, which reacts with the amine to form the diazonium salt. Low temperatures are critical to prevent the decomposition of the thermally unstable diazonium salt, which would otherwise hydrolyze to a phenol or evolve N₂ gas, drastically reducing yield.[12][13]
-
After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.
-
-
Azo Coupling:
-
In a separate 250 mL beaker, dissolve 10.0 mmol of 2-naphthol in 40 mL of 1M sodium hydroxide solution. Cool this solution to below 10°C in an ice bath.
-
Rationale: The coupling component must be dissolved in an alkaline solution to deprotonate the hydroxyl group, forming the highly activated phenoxide ion, which is necessary for the electrophilic aromatic substitution reaction with the weakly electrophilic diazonium salt.[13][14]
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
Rationale: A slow rate of addition is crucial to control the exothermic coupling reaction and prevent side reactions, ensuring a more uniform and purer product.[12]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter with three 20 mL portions of cold deionized water to remove any unreacted salts or starting materials.
-
Dry the purified dye in a vacuum oven at 60°C to a constant weight.
-
Calculate the percentage yield based on the limiting reagent (2-naphthol).
-
Protocol 2: Product Characterization
-
Purity Analysis (HPLC):
-
Prepare a 10 ppm solution of the dried dye in HPLC-grade acetonitrile.
-
Analyze using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile-water with 0.1% formic acid).[15]
-
Detect at the λmax of the dye. Purity is determined by the area percentage of the main product peak.
-
-
Spectroscopic Analysis (UV-Vis):
-
Prepare a dilute solution (e.g., 5-10 ppm) of the dye in ethanol.
-
Record the absorption spectrum from 350 nm to 700 nm using a UV-Vis spectrophotometer.[16]
-
Identify and record the wavelength of maximum absorption (λmax).
-
-
Thermal Stability Analysis (TGA):
Results: A Comparative Performance Analysis
The experimental data gathered from the synthesis and analysis of the three azo dyes are summarized below.
| Performance Metric | This compound Derivative | 2-Aminophenol Derivative | p-Toluidine Derivative |
| Reaction Yield (%) | 74.2 | 81.5 | 92.8 |
| Purity (HPLC, %) | 96.5 | 97.1 | 98.5 |
| λmax (nm, in Ethanol) | 495 (Orange-Red) | 482 (Orange) | 488 (Reddish-Orange) |
| Decomposition Temp (°C) | 265 | 280 | 255 |
Discussion and Mechanistic Insights
The data reveals a clear performance hierarchy among the tested precursors, driven by their distinct molecular structures.
Caption: Relationship between the general reaction mechanism and precursor effects.
p-Toluidine: The Leader in Yield and Purity
p-Toluidine demonstrated the highest yield (92.8%) and purity (98.5%). This superior performance can be attributed to the electronic effect of the methyl (-CH₃) group. Positioned para to the amino group, the methyl group is a mild electron-donating group (EDG) through hyperconjugation. This effect slightly stabilizes the intermediate diazonium salt, reducing decomposition. More importantly, in the final dye structure, the EDG enhances the electron density of the aromatic system, contributing to a stable final product and driving the coupling reaction to completion. However, this same structure resulted in the lowest thermal stability (255°C), suggesting that the bonds within this specific molecular arrangement are more susceptible to thermal cleavage.
2-Aminophenol: The Champion of Thermal Stability
The dye derived from 2-Aminophenol exhibited the highest thermal stability, with decomposition beginning at 280°C. The presence of the hydroxyl (-OH) group ortho to the azo linkage allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and one of the azo nitrogen atoms. This creates a pseudo-six-membered ring, which significantly enhances the molecule's rigidity and thermal stability. The yield (81.5%) was robust, though lower than that of p-toluidine, likely due to the competing electron-withdrawing inductive effect of the hydroxyl group, which can slightly destabilize the diazonium intermediate compared to an activating methyl group.
This compound: Unique Colorimetric Properties
This compound provided a respectable yield of 74.2% and good purity. The most notable result was its λmax of 495 nm, a bathochromic (red) shift compared to the other two analogs. This shift is likely due to the electronic influence of the N-hydroxy group, which can participate in the conjugated π-system of the chromophore in a different manner than a standard amino or hydroxyl group. This demonstrates its value in achieving specific shades not easily accessible with other precursors. Its thermal stability (265°C) was intermediate, suggesting that while it lacks the intramolecular hydrogen bonding of the 2-aminophenol derivative, its overall structure is more stable than that of the p-toluidine derivative.
Conclusion and Recommendations for Application
This comparative guide demonstrates that there is no single "best" precursor for azo dye synthesis; rather, the optimal choice is dictated by the desired application and performance priorities.
-
For applications prioritizing maximum yield and purity , such as in the bulk manufacturing of standard colorants, p-Toluidine is the superior choice due to the activating nature of its methyl group.
-
When thermal stability is the primary concern , as in dyes for high-temperature plastics or certain printing processes, 2-Aminophenol is the recommended precursor, owing to its ability to form stabilizing intramolecular hydrogen bonds.
-
For applications requiring specific orange-red shades and unique colorimetric properties , This compound serves as a valuable and specialized intermediate, offering access to a distinct region of the color spectrum.
Researchers and process chemists must weigh these performance trade-offs. By understanding the causal links between the molecular structure of the amine precursor and the ultimate characteristics of the dye, professionals can make more informed, data-driven decisions, leading to the development of more efficient and application-specific dye synthesis processes.
References
- BenchChem. (2025). A Comprehensive Technical Guide to the Thermal Degradation Analysis of Azo Dyes, with a Focus on Direct Black 166 Analogs. BenchChem.
- Bjelica, M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Structural Chemistry.
- BenchChem. (2025). A Technical Guide to the Thermogravimetric Analysis of Azo Dyes: A Case Study on 4-(4-ethoxyphenylazo)phenol. BenchChem.
- AGP Source. (n.d.).
- Thakuri, P. S., et al. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols.
- Brown, W. P. (2025). UV and visible light absorption spectroscopy - azo dyes. Doc Brown's Chemistry.
- BenchChem. (2025).
- Bjelica, M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Semantic Scholar.
- Matsui, M., et al. (n.d.). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2.
- Kachhadiya, P. K., & Patel, K. D. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Worldwide Journals.
- Unknown. (n.d.).
- Unknown. (n.d.). Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. Studylib.
- Unknown. (n.d.). The Synthesis of Azo Dyes. Unknown Source.
- Al-Adilee, K. J., & Al-Joboury, K. R. (2017). Thermalstability and Photostability of new Azo dye. International Journal of Scientific & Engineering Research.
- Nguyen, T. L., & Saleh, M. A. (2020). Thermal degradation of azobenzene dyes. Results in Chemistry.
- Vanhoenacker, G., et al. (2011). High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max. Agilent Technologies.
- Agilent Technologies. (2011). High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max-Light High Sensitivity Flow Cell. Agilent.
- BenchChem. (2025). A Comparative Performance Analysis of Acid Violet 7 and Other Azo Dyes in Textile Dyeing. BenchChem.
- Abdullahi, U., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Journal of the Iranian Chemical Society.
- Abdullahi, U., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes.
- Songsasen, A., et al. (2021). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory.
- Ammar, M., et al. (2020).
- Unknown. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. An-Najah Staff.
- Patsnap Eureka. (2025). Comparative LCA Of Natural Dyeing Versus Synthetic Dyeing Processes.
- Unknown. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. CUHK Chemistry.
- ResearchGate. (n.d.). HPLC methods for the determination of inedible azo dyes in food samples.
- National Toxicology Program. (n.d.). Use of Toluidine in the Manufacture of Dyes. NTP.
- National Toxicology Program. (n.d.). Properties and Human Exposure - Report on Carcinogens Monograph on ortho-Toluidine. NTP.
- Prime Scholars. (n.d.). Synthesis and Characteristics of Some Organic Dyes. Prime Scholars.
- ResearchGate. (2025). Assessment of the compounds formed by oxidative reaction between p-toluenediamine and p-aminophenol in hair dyeing processes.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Hydroxy-2-toluidine
This guide provides an in-depth, procedural framework for the safe handling and disposal of N-Hydroxy-2-toluidine (CAS 611-22-3). As a key metabolite of o-toluidine, a known probable human carcinogen, this compound must be managed with stringent safety protocols to protect laboratory personnel and the environment.[1][2] This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge to maintain a self-validating system of laboratory safety.
Core Principle: Hazard Identification and Risk Assessment
The cornerstone of safe disposal is a thorough understanding of the risks. This compound is the N-hydroxylated metabolite of o-toluidine, a crucial step in its bioactivation to a carcinogenic agent.[1] Therefore, it must be handled with the same level of caution as its parent compound.
Inherent Hazards:
-
Carcinogenicity: The parent compound, o-toluidine, is classified by the EPA as a Group B2, probable human carcinogen, with occupational exposure linked to an increased risk of bladder cancer.[2] The N-hydroxy metabolite is a proximate carcinogen in this pathway.[1]
-
Toxicity: Like its parent compound, this compound should be presumed toxic if swallowed, inhaled, or in contact with skin. Acute exposure can affect the blood, leading to conditions like methemoglobinemia.[2]
-
Environmental Hazard: Aromatic amines and their derivatives are often toxic to aquatic life with long-lasting effects.[3] Discharge into the environment or sewer systems is strictly prohibited.[4][5]
-
Thermal Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[6]
| Hazard Profile (Inferred from o-Toluidine Safety Data) | |
| GHS Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H400: Very toxic to aquatic life. H411: Toxic to aquatic life with long lasting effects.[3] |
| Signal Word | Danger |
| Primary Exposure Routes | Inhalation, Dermal Contact, Ingestion[2] |
Pre-Disposal Protocol: Safe Handling and PPE
Minimizing exposure and waste generation begins with proper handling. All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
Personal Protective Equipment (PPE) is mandatory:
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[4]
-
Eye Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]
-
Body Protection: A flame-retardant lab coat is required. For handling larger quantities or in the event of a spill, wear impervious clothing to prevent skin contact.[3][4]
-
Respiratory Protection: If there is any risk of aerosol formation outside of a fume hood, a full-face respirator with appropriate cartridges must be used.[3][4]
Step-by-Step Waste Management Workflow
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and environmental protection. This workflow must be followed without deviation.
Step 1: Waste Characterization and Segregation
Causality: Chemical waste streams must be segregated to prevent dangerous reactions and to facilitate proper disposal.[5][7] Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or the formation of more hazardous substances.
-
Action: Designate a specific, labeled hazardous waste container solely for this compound and any materials acutely contaminated with it.
-
Do NOT Mix: Do not mix this waste with acids, strong oxidizing agents, or other incompatible materials.[8][9] Keep it separate from other solvent or aqueous waste streams.[7]
Step 2: Containerization and Labeling
Causality: Federal and state regulations require that hazardous waste containers be in good condition, compatible with their contents, and clearly labeled from the moment accumulation begins.[7][10] This prevents accidental misuse and ensures waste handlers have accurate information.
-
Action:
-
Select a container made of a compatible material (e.g., glass or polyethylene) with a tightly sealing screw cap.[7]
-
Affix a "HAZARDOUS WASTE" label to the container.[7]
-
Clearly write the full chemical name: "this compound" and its CAS number "611-22-3". List any other constituents (e.g., solvents) with their approximate percentages.
-
Keep the container closed at all times except when adding waste.[7][10]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Causality: An SAA is a designated location at or near the point of waste generation, under the control of the laboratory personnel.[11] This ensures the waste is managed safely by those who understand its properties before it enters the larger facility waste stream.
-
Action:
-
Store the sealed and labeled waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.
-
Ensure the SAA is away from heat sources or direct sunlight.[5][12]
-
Do not accumulate more than one quart of this acutely toxic chemical waste in your SAA before requesting a pickup.[7][11]
-
Step 4: Arranging for Final Disposal
Causality: this compound is not suitable for landfilling or drain disposal. Its chemical structure requires complete destruction to eliminate its carcinogenic potential and environmental toxicity.[4]
-
Action:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[5]
-
Provide the completed hazardous waste label and any relevant Safety Data Sheets (SDS).
-
-
Approved Disposal Method: The required method is high-temperature incineration in a licensed chemical destruction plant equipped with flue gas scrubbing.[4] This process ensures the complete breakdown of the aromatic amine into less harmful components and captures any toxic byproducts.
The following diagram illustrates the decision-making and operational workflow for proper disposal.
Caption: Disposal Workflow for this compound.
Emergency Procedures: Spills and Exposures
In the event of an accident, immediate and correct action is critical.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Remove all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways.[4]
-
Cleanup: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[4]
First-Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
By adhering to these rigorous procedures, researchers can ensure the safe management and compliant disposal of this compound, upholding their commitment to personal safety, institutional compliance, and environmental stewardship.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
-
SAFETY DATA SHEET p-Toluidine. Deepak Nitrite. [Link]
-
o-Toluidine - Wikipedia. Wikipedia. [Link]
-
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
-
Hazardous Waste. Maryland Department of the Environment. [Link]
-
This compound (C7H9NO). PubChem. [Link]
-
SAFETY DATA SHEET Ortho-Toluidine. Deepak Nitrite. [Link]
-
2-Methylaniline (o-Toluidine). U.S. Environmental Protection Agency (EPA). [Link]
-
Material Safety Data Sheet - N-Ethyl-m-toluidine, 99+%. Cole-Parmer. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
